Fmoc-L-norvaline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426880 | |
| Record name | Fmoc-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135112-28-6 | |
| Record name | Fmoc-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-norvaline is a crucial building block in modern peptide synthesis, prized for its role in creating novel peptide-based therapeutics and research tools. This N-terminally protected form of the non-proteinogenic amino acid L-norvaline offers unique structural properties that can enhance peptide stability and bioactivity. This in-depth technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its application in solid-phase peptide synthesis.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2][] Its core physicochemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁NO₄ | [][4][5] |
| Molecular Weight | 339.39 g/mol | [2][][6] |
| Melting Point | 151-155 °C | [2][] |
| Appearance | White to off-white powder/crystal | [1][2][][4] |
| Optical Rotation [α]²⁰/D | -21 ± 2° (c=1 or 2 in DMF) | [4][6][7] |
| Purity (by HPLC) | ≥ 98.0% | [][4][6] |
| Storage Temperature | 0-8 °C | [2][][4][8] |
Solubility Profile
This compound exhibits good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.[1][2] This is largely due to the presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group.[9] Conversely, it is sparingly soluble in water.[1][10]
Qualitative Solubility:
-
Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, Acetone.[1][2]
The solubility in these solvents is a critical factor for achieving efficient coupling reactions during solid-phase peptide synthesis (SPPS), preventing aggregation, and ensuring high purity of the final peptide product.[9][11]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry and are applicable to other Fmoc-protected amino acids as well.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of a few millimeters.[12]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.[12]
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[12] A narrow melting range typically indicates high purity.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMF, water) in a sealed vial.[9][11] This ensures that undissolved solid remains.
-
Equilibration: The vial is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]
-
Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11] A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.[9]
Determination of Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light and is a critical parameter for enantiomeric purity.[13][14]
Methodology:
-
Sample Preparation: A precise mass of this compound is dissolved in a known volume of a specified solvent (e.g., DMF) to a specific concentration (e.g., 1 g/100 mL).[15]
-
Apparatus: A polarimeter is used for the measurement. The instrument is first zeroed with the pure solvent.[15]
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically in decimeters). The observed rotation (α) is measured at a specific temperature (usually 20 °C) and wavelength (typically the sodium D-line at 589 nm).[14][15]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[14] [α] = α / (c × l) where:
-
α is the observed rotation.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[16][17] The Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).[17][18]
The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated in the following diagram.
Figure 1: General workflow for the incorporation of this compound in solid-phase peptide synthesis.
This cyclical process of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.[17]
References
- 1. CAS 135112-28-6: this compound | CymitQuimica [cymitquimica.com]
- 2. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Nva-OH = 98.0 HPLC 135112-28-6 [sigmaaldrich.com]
- 7. N-Fmoc-L-norvaline, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | 135112-28-6 | INDOFINE Chemical Company [indofinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]
- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. nbinno.com [nbinno.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. glycopep.com [glycopep.com]
Fmoc-L-norvaline: A Technical Guide for Researchers
Fmoc-L-norvaline is a protected form of the non-proteinogenic amino acid L-norvaline, widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for the controlled, sequential addition of this amino acid into a growing peptide chain. This guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and the biological significance of the norvaline residue.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value |
| CAS Number | 135112-28-6 |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis. |
| Storage Conditions | Store at 2-8°C in a dry environment. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides a stable protecting group that is readily cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain on a solid support.
Experimental Workflow for Fmoc-SPPS
The general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide sequence is illustrated in the following diagram.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocol: Incorporation of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
-
Ensure the resin is adequately swelled in DMF within a reaction vessel.
2. Fmoc Deprotection (if necessary):
-
If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.
-
Drain the solution and repeat the treatment with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.
3. Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common coupling reagents are listed in the table below.
-
For amidium-based coupling reagents like HBTU or HATU, add an amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
4. Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the washed resin.
-
Agitate the mixture at room temperature for 1-2 hours. The exact time may vary depending on the peptide sequence and the steric hindrance of the coupling partners.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
5. Washing:
-
After a complete coupling, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Table of Common Coupling Reagents for Fmoc-SPPS
| Reagent Name | Abbreviation | Activator Type |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Amidinium Salt |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Amidinium Salt |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide |
Biological Significance of the Norvaline Residue: A Signaling Pathway
While this compound itself is a synthetic building block, the incorporated L-norvaline residue has known biological activity. L-norvaline is recognized as a competitive inhibitor of the enzyme arginase. Arginase is a key enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.
In many cell types, L-arginine is also a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the synthesis of nitric oxide.
Caption: Norvaline's role in the L-arginine metabolic pathway.
Quantitative Impact of Norvaline Incorporation
The substitution of proteinogenic amino acids with non-proteinogenic counterparts like norvaline can have significant structural and functional consequences. For instance, studies on the misincorporation of norvaline at isoleucine positions have shown that norvaline can have a more disruptive effect on β-sheet secondary structures compared to the isomeric valine. This highlights the importance of precise amino acid incorporation in maintaining the native conformation and function of peptides and proteins.
Conclusion
This compound is an essential tool for peptide chemists, enabling the introduction of the non-proteinogenic amino acid L-norvaline into synthetic peptides. A thorough understanding of its properties, the methodologies for its use in SPPS, and the biological implications of the norvaline residue is crucial for researchers in drug discovery and development. The ability of norvaline to modulate the nitric oxide signaling pathway through arginase inhibition makes it a particularly interesting component for the design of novel therapeutic peptides.
Fmoc-L-norvaline: A Comprehensive Technical Guide to its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 9-fluorenylmethoxycarbonyl-L-norvaline (Fmoc-L-norvaline), a crucial building block in modern peptide synthesis. This document covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and characterization data, serving as a valuable resource for professionals in peptide chemistry, drug discovery, and development.
Chemical Structure and Properties
This compound is an α-amino acid derivative where the amino group of L-norvaline is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection is vital in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions at the N-terminus during peptide chain elongation.[2] The Fmoc group is known for its stability under acidic conditions and its lability to mild basic conditions, typically piperidine, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4]
The chemical structure of this compound is as follows:
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid [5]
The incorporation of the non-proteinogenic amino acid L-norvaline, an isomer of valine, into peptide sequences can influence the peptide's conformation, stability, and biological activity.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | References |
| CAS Number | 135112-28-6 | [7] |
| Molecular Formula | C₂₀H₂₁NO₄ | [7] |
| Molecular Weight | 339.39 g/mol | [] |
| Appearance | White to off-white powder | [2][7] |
| Purity (HPLC) | ≥98.0% | [2] |
| Melting Point | 151-155 °C | [] |
| Optical Rotation | [α]²⁰/D = -21 ± 2° (c=1 in DMF) | [7] |
| Solubility | Soluble in organic solvents such as DMF and DMSO; less soluble in water. | [2] |
| Storage | 2-8 °C | [] |
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of L-norvaline with an Fmoc-donating reagent under basic conditions. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of Fmoc-OSu is often preferred due to its higher stability and reduced tendency to form di- and tri-Fmoc-amino acid byproducts.
The overall reaction scheme is depicted in the workflow diagram below.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound using Fmoc-OSu.
Materials:
-
L-Norvaline
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution of L-norvaline: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-norvaline (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume of the solution should be sufficient to fully dissolve the amino acid.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Reaction: Cool the L-norvaline solution to 0-5 °C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the stirred L-norvaline solution over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (L-norvaline) is no longer detectable.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl while stirring in an ice bath. A white precipitate of this compound should form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.
-
-
Drying: Dry the purified product under vacuum to yield this compound as a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the norvaline side chain (methyl, methylene groups), the α-proton, the amide proton, and the aromatic and aliphatic protons of the Fmoc group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of both the Fmoc group and the norvaline residue.[5]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[5] Key expected peaks are summarized in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (carboxylic acid) | ~1710 |
| C=O stretch (carbamate) | ~1690 |
| C=C stretch (aromatic) | 1600-1450 |
Purity Analysis
High-Performance Liquid Chromatography (HPLC): The purity of this compound is typically determined by reverse-phase HPLC. A purity of ≥98% is generally required for use in peptide synthesis.[2]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of peptides for various applications:[7]
-
Peptide Synthesis: It is a standard reagent in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of a non-canonical norvaline residue.[2]
-
Drug Development: The introduction of norvaline can modulate the biological activity and pharmacokinetic properties of peptide-based drug candidates.[7]
-
Biotechnology: It is used in the production of modified proteins to study structure-function relationships.[7]
-
Diagnostics: this compound can be incorporated into peptide-based assays for diagnostic purposes.[7]
Logical Relationships in Fmoc-SPPS
The use of this compound is an integral part of the iterative cycle of solid-phase peptide synthesis. The logical flow of this process is illustrated in the diagram below.
This guide provides a foundational understanding of the synthesis and chemical properties of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. acarindex.com [acarindex.com]
- 2. CAS 135112-28-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids - Dilun Biotechnology [peptidescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
A Deep Dive into the Solubility of Fmoc-L-norvaline for Researchers and Drug Development Professionals
An In-depth Technical Guide
In the realm of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of protected amino acids is paramount. Fmoc-L-norvaline, a key building block in the synthesis of novel peptides and peptidomimetics, presents unique solubility characteristics that significantly influence reaction kinetics, purification, and overall yield. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering valuable insights for optimizing synthetic protocols.
Quantitative Solubility Profile
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Alcohols | ||
| Methanol | 283.15 | 2.89 |
| 293.15 | 3.52 | |
| 303.15 | 4.28 | |
| 313.15 | 5.19 | |
| 323.15 | 6.27 | |
| Ethanol | 283.15 | 2.15 |
| 293.15 | 2.65 | |
| 303.15 | 3.26 | |
| 313.15 | 4.01 | |
| 323.15 | 4.92 | |
| n-Propanol | 283.15 | 1.78 |
| 293.15 | 2.21 | |
| 303.15 | 2.73 | |
| 313.15 | 3.36 | |
| 323.15 | 4.14 | |
| Isopropanol | 283.15 | 1.43 |
| 293.15 | 1.79 | |
| 303.15 | 2.23 | |
| 313.15 | 2.77 | |
| 323.15 | 3.44 | |
| n-Butanol | 283.15 | 1.72 |
| 293.15 | 2.14 | |
| 303.15 | 2.65 | |
| 313.15 | 3.27 | |
| 323.15 | 4.02 | |
| Ketones | ||
| Acetone | 283.15 | 4.53 |
| 293.15 | 5.35 | |
| 303.15 | 6.30 | |
| 313.15 | 7.41 | |
| 323.15 | 8.70 | |
| 2-Butanone | 283.15 | 4.12 |
| 293.15 | 4.88 | |
| 303.15 | 5.76 | |
| 313.15 | 6.79 | |
| 323.15 | 7.99 | |
| Esters | ||
| Ethyl Acetate | 283.15 | 1.48 |
| 293.15 | 1.84 | |
| 303.15 | 2.28 | |
| 313.15 | 2.81 | |
| 323.15 | 3.46 | |
| Nitriles | ||
| Acetonitrile | 283.15 | 0.35 |
| 293.15 | 0.44 | |
| 303.15 | 0.55 | |
| 313.15 | 0.68 | |
| 323.15 | 0.84 | |
| Amides | ||
| Dimethylformamide (DMF) | - | Soluble[1] |
| Sulfoxides | ||
| Dimethyl sulfoxide (DMSO) | - | Soluble[1] |
| Halogenated Hydrocarbons | ||
| Dichloromethane (DCM) | - | Soluble[2] |
| Chloroform | - | Soluble[2] |
Note: The quantitative data presented is for Fmoc-L-valine and serves as a close approximation for this compound. Qualitative solubility for this compound in DMF, DMSO, DCM, and Chloroform is indicated.
Experimental Protocol: Determination of Solubility via the Static Gravimetric Method
The static gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The protocol involves preparing a saturated solution at a constant temperature, followed by the gravimetric determination of the solute concentration in a known amount of the solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMF, DCM, NMP, THF, acetonitrile, methanol, ethanol)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Glass vials with screw caps
-
Pipettes
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any suspended microcrystals.
-
Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed, dry container. Record the total weight of the container and the solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Final Weighing: Once the solvent has been completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Weight of dried solute) / (Volume of supernatant withdrawn)
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the static gravimetric method for determining the solubility of this compound.
Caption: Workflow for solubility determination.
This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and effectively manage the solubility of this compound in their synthetic endeavors. By leveraging the provided data and experimental protocols, scientists can optimize reaction conditions, improve product purity, and accelerate the development of novel peptide-based therapeutics.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase peptide synthesis (SPPS) has become the bedrock of peptide and protein synthesis, underpinning significant advancements in biomedical research and therapeutic development. Central to the efficiency and versatility of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its lability under mild basic conditions, have established Fmoc-based chemistry as the predominant strategy for the synthesis of a vast array of peptides, from simple sequences to complex, modified structures. This technical guide provides a comprehensive examination of the pivotal role of the Fmoc group in contemporary peptide synthesis. It covers the foundational chemical principles, detailed experimental protocols, quantitative performance data of various reagents, and a discussion of common challenges and mitigation strategies.
Introduction: The Chemical Rationale for Fmoc Protection
The synthesis of a peptide with a defined sequence necessitates the strategic and temporary masking of reactive functional groups to prevent unwanted side reactions.[1] SPPS involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[2] This process requires a protecting group for the α-amino group of the incoming amino acid that is stable during the coupling reaction but can be cleanly and selectively removed before the next coupling cycle.
The Fmoc group, introduced by Carpino and Han in 1970, fulfills this role exceptionally well.[1] Its key characteristic is its stability in acidic conditions and its rapid removal by a weak base, typically a secondary amine like piperidine.[3] This base-lability is the foundation of the Fmoc/tBu orthogonal protection strategy . In this scheme, the temporary Nα-Fmoc group is removed by a base, while the more permanent side-chain protecting groups (often tert-butyl based) and the resin linker are stable to base but are cleaved simultaneously by a strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis.[4][5] This orthogonality prevents the premature cleavage of side-chain protecting groups during the iterative deprotection steps, a significant advantage over the older Boc/Bzl strategy which relies on differential acid lability.[5]
The Chemistry of the Fmoc Group
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process occurs in two main steps:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[6][7]
-
β-Elimination: This abstraction initiates a cascade that results in the elimination of the unstable dibenzofulvene (DBF) intermediate and the release of carbon dioxide, leaving the free N-terminal amine of the peptide.[7]
The excess piperidine in the deprotection solution also serves a crucial secondary role as a scavenger, reacting with the electrophilic DBF to form a stable, UV-active adduct.[7] This prevents the DBF from reacting with the newly liberated peptide amine, a side reaction that would terminate the chain.
Monitoring Fmoc Deprotection
The formation of the dibenzofulvene-piperidine adduct is highly advantageous for process monitoring. This adduct has a strong UV absorbance maximum around 301 nm.[8] By measuring the UV absorbance of the drained deprotection solution, the completion of the Fmoc removal can be monitored in real-time, allowing for quantitative assessment of the reaction and ensuring the cycle proceeds only when the deprotection is complete.[9][10]
The Fmoc-SPPS Workflow: A Cyclical Process
Fmoc-based SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The fundamental steps are detailed below.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in manual Fmoc-SPPS. These protocols can be adapted for automated synthesizers.
Resin Preparation and Swelling
-
Resin Selection : Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides).[11]
-
Procedure :
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[1]
-
Add a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approx. 10 mL per gram of resin).[1]
-
Agitate the resin gently for 1-2 hours at room temperature to allow for complete swelling of the polymer beads.[1]
-
Drain the solvent.
-
Protocol for Fmoc Deprotection
-
Reagent : Prepare a 20% (v/v) solution of piperidine in DMF.
-
Procedure :
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[1]
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete deprotection.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[7]
-
(Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[1]
-
Protocol for Amino Acid Coupling
-
Reagent Preparation (Activation) :
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, HCTU) in DMF.
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxylic acid.[1]
-
-
Procedure :
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. For sterically hindered amino acids like Valine, a longer coupling time or a double coupling may be necessary.[13]
-
Monitor the reaction for completion (e.g., negative Kaiser test).
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol for Final Cleavage and Deprotection
-
Reagent Preparation (Cleavage Cocktail) : The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are required to trap reactive carbocations generated during cleavage.
-
Procedure :
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum for at least 2 hours.[1]
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with fresh cold ether.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
-
Quantitative Data and Reagent Comparison
The efficiency of Fmoc-SPPS is highly dependent on the choice of reagents. The following tables summarize key quantitative data for common deprotection and coupling conditions.
Fmoc Deprotection Reagents and Conditions
| Reagent/Condition | Typical Time | Efficacy & Notes | Citation(s) |
| 20% Piperidine in DMF | 2 x 10 min | Standard, highly effective. Can promote aspartimide and DKP formation. | [12] |
| 20% 4-Methylpiperidine in DMF | 2 x 10 min | Equivalent to piperidine, not a controlled substance. Similar side reaction profile. | [12] |
| 2% DBU, 2-5% Piperidine in DMF | 2 x 5-10 min | Faster deprotection, useful for difficult sequences. Can suppress DKP formation. | [12] |
| 50% Morpholine in DMF | - | Efficiently removes Fmoc, minimizes DKP and aspartimide formation. A "greener" alternative. | [15] |
Performance of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Citation(s) |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [16] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | [16] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [16] |
| COMU | Aminium/Uronium Salt | 5-20 minutes | >95 | Very Low | [16][17] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low | [18] |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >95 | Very Low | [9] |
Challenges and Side Reactions in Fmoc Chemistry
Despite its advantages, Fmoc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is crucial for synthesizing high-purity peptides.
Aspartimide Formation
This is one of the most significant side reactions, occurring when an aspartic acid (Asp) residue is exposed to the basic deprotection conditions.[9] The backbone amide nitrogen attacks the side-chain ester, forming a cyclic succinimide intermediate. This intermediate can then be opened by piperidine or water to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective D-isomers, which are often difficult to separate chromatographically.[9] This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[4]
-
Mitigation :
-
Adding an acidic additive like HOBt or OxymaPure® to the piperidine deprotection solution can reduce the rate of formation.[4]
-
Using specialized Asp derivatives with more sterically hindered side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, has been shown to dramatically suppress aspartimide formation.
-
Diketopiperazine (DKP) Formation
DKP formation is a chain-terminating side reaction that occurs primarily at the dipeptide stage.[13] After deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[5] This is especially prevalent when Proline or Glycine are in the first or second position of the sequence.[19]
-
Mitigation :
-
Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit this intramolecular reaction.[5]
-
For the first coupling, using a dipeptide (e.g., Fmoc-Pro-Pro-OH) can bypass the problematic stage.
-
Racemization
While generally low in Fmoc chemistry, racemization (or epimerization for non-glycine residues) can occur during the activation step, particularly for sensitive amino acids like Histidine (His) and Cysteine (Cys).[13]
-
Mitigation :
Conclusion: The Enduring Dominance of Fmoc Chemistry
The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive post-translational modifications that are incompatible with harsher chemistries.[9][20] The amenability of Fmoc chemistry to automation, coupled with robust monitoring techniques, has revolutionized the field, making custom peptides readily accessible for a wide array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for any scientist engaged in the art of peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. peptide.com [peptide.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Non-Proteinogenic Amino Acids in Peptide-Based Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is witnessing a resurgence of interest in peptide-based drugs, driven by their high specificity and potency. However, native peptides often suffer from significant limitations, including poor metabolic stability and rapid in vivo clearance, which curtails their clinical utility. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these hurdles, enabling the design of peptide therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the applications of NPAAs in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Enhancing Peptide Properties through Non-Proteinogenic Amino Acid Incorporation
The introduction of NPAAs into a peptide sequence can fundamentally alter its physicochemical and biological properties. These modifications are a key strategy to improve stability, potency, and bioavailability.[1][2][3] NPAAs, which are amino acids not naturally encoded in the genetic code, offer a vast chemical diversity that can be leveraged to fine-tune the characteristics of peptide drug candidates.[4]
Improving Proteolytic Stability
One of the most significant advantages of incorporating NPAAs is the enhanced resistance to enzymatic degradation.[5] Proteases, which are abundant in biological fluids, readily cleave peptide bonds between natural L-amino acids. Introducing NPAAs can sterically hinder protease binding or disrupt the recognition sites necessary for enzymatic cleavage.
A compelling example of this is seen in the development of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes. Native GLP-1 has a very short plasma half-life of only 1-2 minutes.[1] By incorporating specific NPAAs, such as aminoisobutyric acid (Aib), and attaching a fatty acid moiety, the half-lives of analogues like liraglutide and semaglutide have been dramatically extended to 13 hours and 165 hours, respectively.[1]
| Peptide | Non-Proteinogenic Amino Acid/Modification | Plasma Half-life |
| Native Human GLP-1 | None | 1-2 minutes[1] |
| Liraglutide | C16 mono-fatty acid at Lys²⁶, Arg³⁴ substitution | 13 hours[1] |
| Semaglutide | Aib⁸, C18 di-fatty acid at Lys²⁶, Arg³⁴ substitution | 165 hours[1] |
| Table 1: Comparison of Plasma Half-life of Native GLP-1 and its Analogues Containing Non-Proteinogenic Modifications. |
Modulating Receptor Binding and Potency
NPAAs can also be used to optimize the binding affinity and potency of a peptide for its target receptor. The unique side chains and conformational constraints imposed by NPAAs can lead to a more favorable interaction with the receptor's binding pocket.
Conotoxins, a class of neurotoxic peptides from cone snails, are a rich source of examples. These peptides often contain post-translationally modified amino acids, which are a form of NPAAs. For instance, the α-conotoxin PeIA has been synthetically modified with non-natural amino acids like 2,3-diaminopropionic acid (Dap) to enhance its potency at nicotinic acetylcholine receptors (nAChRs). The analogue PeIA[S4Dap, S9Dap] exhibited a significantly improved half-maximal inhibitory concentration (IC50) of 0.93 nM at human α9α10 nAChRs.[6] Another example is the αO-conotoxin GeXIVA[1][2], a potent antagonist of the α9α10 nAChR with an IC50 of 4.61 nM.[7]
| Conotoxin Analogue | Non-Proteinogenic Amino Acid | Target | IC50 (nM) |
| α-Conotoxin PeIA[S4Dap, S9Dap] | 2,3-diaminopropionic acid (Dap) | human α9α10 nAChR | 0.93[6] |
| αO-Conotoxin GeXIVA[1][2] | (Not specified in source) | rat α9α10 nAChR | 4.61[7] |
| α-Conotoxin ImI | (Not specified in source) | human α3β2 nAChR | 40.8[8] |
| Table 2: Inhibitory Concentration (IC50) of Conotoxin Analogues Containing Non-Proteinogenic Amino Acids. |
Experimental Protocols
The successful incorporation of NPAAs into peptides relies on robust synthetic and analytical methodologies. The following sections provide detailed protocols for key experiments in the design and evaluation of peptides containing NPAAs.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing NPAAs
Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing NPAAs.[9][10] This protocol outlines the manual synthesis of a peptide incorporating a generic NPAA.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.[9]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group.[9]
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic) (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture on a shaker for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification of Peptides Containing NPAAs by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[4]
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with Solvent A.
-
Injection and Elution:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in human serum using LC-MS.
Materials:
-
Purified peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the peptide in PBS.
-
Incubate the peptide at a final concentration of 10 µM in 50% human serum (diluted with PBS) at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
To stop the enzymatic degradation and precipitate serum proteins, add an equal volume of cold ACN with 0.1% formic acid to the aliquot.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Monitor the parent mass of the peptide.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t₁/₂) of the peptide in human serum.
-
Visualization of Pathways and Workflows
Visual representations are crucial for understanding complex biological pathways and experimental processes. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
GLP-1 Receptor Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that plays a key role in glucose homeostasis.[11][12][13][14][15] Peptides containing NPAAs, such as liraglutide and semaglutide, are potent agonists of this receptor.
Experimental Workflow for Peptide Design and Evaluation
The development of a novel peptide therapeutic involves a multi-step process from initial synthesis to biological evaluation.
Conclusion
The strategic incorporation of non-proteinogenic amino acids represents a paradigm shift in peptide drug design, offering a versatile toolkit to address the inherent limitations of natural peptides. By enhancing metabolic stability, modulating receptor affinity, and improving overall pharmacokinetic profiles, NPAAs are paving the way for the development of a new generation of highly effective and clinically viable peptide therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of NPAAs in their quest for novel and improved peptide-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 4. technoprocur.cz [technoprocur.cz]
- 5. dovepress.com [dovepress.com]
- 6. Rational Design of Potent α-Conotoxin PeIA Analogues with Non-Natural Amino Acids for the Inhibition of Human α9α10 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel αO-conotoxin GeXIVA[1,2] Nonaddictive Analgesic with Pharmacokinetic Modelling-Based Mechanistic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Fmoc-L-norvaline: A Comprehensive Technical Guide for the Synthesis of Unnatural Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties.[1][2] Unnatural amino acids offer the ability to introduce unique side chains and conformational constraints, leading to peptides with improved stability, bioavailability, and biological activity.[1][3] Fmoc-L-norvaline, a derivative of the non-proteinogenic amino acid L-norvaline, serves as a critical building block in this endeavor.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable Nα-protection, making it ideal for solid-phase peptide synthesis (SPPS).[5][6] This guide provides an in-depth technical overview of this compound, its physicochemical properties, and detailed protocols for its application in the synthesis of unnatural peptides.
Norvaline, a straight-chain analog of valine, is of particular interest due to its unique biochemical activities.[][8] It is known to be a competitive inhibitor of the enzyme arginase, which plays a role in regulating L-arginine levels.[8] By inhibiting arginase, norvaline can increase the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.[8] This mechanism has shown therapeutic potential in preclinical models of conditions like Alzheimer's disease.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes its key characteristics.
| Property | Value | References |
| CAS Number | 135112-28-6 | [4][5][11] |
| Molecular Formula | C20H21NO4 | [5][][11] |
| Molecular Weight | 339.39 g/mol | [][12] |
| Appearance | White to off-white powder or crystal | [5][][13] |
| Purity | ≥ 99% (HPLC) | [5][] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Less soluble in water. | [4][13] |
| Storage Conditions | Store at 2-8 °C in a dry environment. | [][13] |
| Optical Rotation | [a]20D = -21 ± 2º (c=1 in DMF) | [5] |
| Synonyms | Fmoc-Nva-OH, Fmoc-L-Nva-OH, Fmoc-L-2-aminovaleric acid | [4][5][] |
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The standard method for incorporating this compound into a peptide chain is through Fmoc-based solid-phase peptide synthesis (SPPS).[6][14] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]
General Workflow for Fmoc-SPPS
The synthesis cycle consists of repeated steps of deprotection, activation, and coupling.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Detailed Methodology
1. Resin Selection and Swelling:
-
Objective: To prepare the solid support for peptide synthesis.
-
Protocol:
-
Select an appropriate resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is suitable.[15]
-
Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, use approximately 300 mg of resin).[15]
-
Place the resin in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin for at least 1 hour. This increases the accessibility of the reactive sites.[6][15]
-
After swelling, drain the solvent.[15]
-
2. Nα-Fmoc Deprotection:
-
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling reaction.
-
Protocol:
-
Add a solution of 20% piperidine in DMF to the swollen resin.[6][15]
-
Agitate the mixture for a specified period, typically 15-30 minutes, to ensure complete removal of the Fmoc group.[6] The deprotection can be monitored by UV spectroscopy due to the strong UV absorbance of the dibenzofulvene-piperidine adduct.[16]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove residual piperidine and byproducts.[15]
-
3. This compound Activation and Coupling:
-
Objective: To activate the carboxylic acid of this compound and couple it to the free amine on the resin-bound peptide chain.
-
Protocol:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HBTU, or BOP, in slight excess) in DMF.[15][16]
-
Add an activation base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 2 equivalents for every equivalent of coupling agent), to the amino acid solution.[15][16]
-
Allow the activation to proceed for a few minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours, or until the coupling is complete.[6] The completion of the reaction can be monitored using a qualitative test like the ninhydrin (Kaiser) test to detect any remaining free primary amines.[17]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[15]
-
4. Chain Elongation:
-
Objective: To build the desired peptide sequence.
-
Protocol: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
Cleavage and Deprotection of Norvaline-Containing Peptides
Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.[18][19]
Cleavage and Deprotection Workflow
Caption: Workflow for peptide cleavage from the resin and deprotection.
Detailed Methodology
-
Objective: To release the synthesized peptide from the solid support and remove all side-chain protecting groups.
-
Protocol:
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum.[18][19]
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent B, which consists of trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (TIS) in a ratio of 88:5:5:2 (v/v/v/v).[20] TIS and phenol act as scavengers to trap the reactive cationic species generated during the cleavage process.[18][19]
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).[20]
-
Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.[19][20]
-
Filter the reaction mixture to separate the resin beads.
-
Collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers and dissolved protecting group byproducts.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude peptide obtained after cleavage typically contains impurities and requires purification.
Detailed Methodology for Purification
-
Objective: To purify the crude peptide to the desired level.
-
Protocol (General RP-HPLC):
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of DMSO or acetonitrile may be required before dilution with the aqueous mobile phase.[21]
-
Column: Use a reversed-phase column, such as a C18 column.[21]
-
Mobile Phases:
-
Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might run from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the elution of the peptide by UV absorbance at 214-220 nm.[21]
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[21]
-
Characterization
The identity and purity of the final peptide should be confirmed using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Techniques like Hot Electron Capture Dissociation (HECD) can be particularly useful for differentiating isomeric residues like norvaline and valine.[22][23]
-
Analytical RP-HPLC: To determine the purity of the final product.
Biological Significance and Applications of Norvaline-Containing Peptides
The incorporation of L-norvaline can impart unique biological activities to peptides.
Mechanism of Action: Arginase Inhibition
Norvaline is a known inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[8] This inhibition has significant downstream effects on nitric oxide (NO) signaling.
Caption: Signaling pathway showing L-norvaline's inhibition of arginase.
By inhibiting arginase, L-norvaline increases the intracellular concentration of L-arginine, making more of this substrate available for nitric oxide synthase (NOS).[8] NOS, in turn, converts L-arginine to L-citrulline and NO.[8] Enhanced NO production has various therapeutic implications, including vasodilation and neuroprotection.[9]
Applications in Drug Development
-
Neurodegenerative Diseases: Studies have shown that L-norvaline can reverse cognitive decline and synaptic loss in mouse models of Alzheimer's disease by reducing microgliosis and levels of toxic amyloid-beta species.[9][10] This neuroprotective effect is linked to its ability to inhibit arginase and the S6K1 pathway.[9]
-
Cardiovascular Conditions: By enhancing NO production, norvaline-containing peptides could have applications in treating hypertension and other cardiovascular disorders where vasodilation is beneficial.[8]
-
Metabolic Disorders: The modulation of L-arginine metabolism and NO signaling pathways may also be relevant in the context of metabolic diseases.[9]
-
Antibiotics: Analogs of naturally occurring peptide antibiotics, such as gramicidin S, have been synthesized with norvaline derivatives to study structure-activity relationships.[24]
-
Enhanced Peptide Properties: The incorporation of norvaline can improve the stability and bioavailability of therapeutic peptides.[3][5] Its N-methylated form, Fmoc-N-methyl-L-norvaline, is used to increase lipophilicity, which can enhance a peptide's ability to cross biological membranes.[3][25]
Conclusion
This compound is a valuable and versatile building block for the synthesis of unnatural peptides. Its straightforward incorporation using standard Fmoc-SPPS protocols allows for the creation of novel peptide sequences with tailored properties. The unique biological activity of the norvaline side chain, particularly its ability to inhibit arginase and modulate nitric oxide signaling, opens up exciting avenues for the development of new therapeutic agents for a range of diseases, from neurodegenerative disorders to cardiovascular conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to harness the potential of this compound in their peptide-based research and development programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 135112-28-6: this compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS-135112-28-6, this compound Manufacturers, Suppliers & Exporters in India | FM0365 [cdhfinechemical.com]
- 12. This compound | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]
- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. m.youtube.com [m.youtube.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Studies of peptide antibiotics. XLIV. Syntheses and biological activities of gramicidin S analogs containing delta-hydroxy-L-norvaline or glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
A Technical Guide to Fmoc-L-norvaline: Commercial Availability, Purity Assessment, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-norvaline (Fmoc-L-norvaline) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development. As a non-proteinogenic amino acid, the incorporation of L-norvaline into peptide sequences can impart unique conformational properties, enhance biological activity, and improve metabolic stability. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailed protocols for its purity assessment, and a workflow for its application in peptide synthesis.
Commercial Suppliers and Purity Specifications
The quality of this compound is paramount for the successful synthesis of high-purity peptides. A multitude of chemical suppliers offer this reagent, with purity typically assessed by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent commercial suppliers and their stated purity specifications. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data before use.[1][2]
| Supplier | Product Number/Name | Stated Purity | Analytical Method |
| Chem-Impex | This compound | ≥ 99% | HPLC |
| BOC Sciences | This compound | ≥ 99% | HPLC |
| Santa Cruz Biotechnology | Fmoc-Nva-OH | ≥ 98% | Not Specified |
| Sigma-Aldrich (Novabiochem) | Fmoc-Nva-OH | ≥ 98.0% | HPLC |
| CDH Fine Chemical | This compound | Assay | Not Specified |
Note: While a general purity of ≥98-99% is common, it is crucial to consider other quality attributes such as enantiomeric purity and the presence of specific impurities.[1][3][][5]
Understanding Potential Impurities in this compound
The purity of this compound is not solely defined by the percentage of the main component. Several process-related impurities can be present, which may negatively impact peptide synthesis. A comprehensive quality assessment should consider the following:
| Impurity Class | Specific Examples | Potential Impact on Peptide Synthesis |
| Enantiomeric Impurities | Fmoc-D-norvaline | Formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity. |
| Amino Acid-Related Impurities | Free L-norvaline | Can lead to the formation of deletion sequences in the final peptide. |
| This compound dipeptide | Results in the insertion of an extra norvaline residue. | |
| Process-Related Impurities | Residual solvents (e.g., ethyl acetate) | Can lead to the formation of acetic acid, which can cap the growing peptide chain. |
| Reagents from Fmoc protection (e.g., Fmoc-Cl) | May react with the growing peptide chain, leading to undesired modifications. |
High-quality suppliers, such as those offering the Novabiochem® brand, often provide more stringent specifications for impurities like free amino acids (≤ 0.2%) and acetate (≤ 0.02%).[6][7]
Experimental Protocols for Purity Determination
Accurate determination of this compound purity is essential for quality control and troubleshooting in peptide synthesis. The following are representative protocols for assessing chemical and enantiomeric purity using HPLC.
Protocol 1: Reversed-Phase HPLC for Chemical Purity Assessment
This method is suitable for quantifying the main component and detecting process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Reference standards for potential impurities (if available)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
3. Sample Preparation:
-
Dissolve a accurately weighed amount of this compound in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
This method is crucial for determining the presence of the undesired D-enantiomer.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1 or quinine-based like QN-AX)[8][9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization depending on the column.[8]
-
This compound sample
-
Fmoc-D-norvaline reference standard (if available) or a racemic mixture of Fmoc-DL-norvaline.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 10 µL
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
3. Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the chiral mobile phase as the diluent.
4. Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the reference standard or racemic mixture.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) based on the peak areas of the two enantiomers.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key component in the Fmoc/tBu strategy of SPPS. The following diagram illustrates the general workflow for incorporating an this compound residue into a growing peptide chain on a solid support.[10][11][12][13][14]
Caption: General workflow for the incorporation of this compound in Fmoc-based SPPS.
Logical Workflow for Quality Control and Synthesis
The following diagram illustrates the logical relationship between quality control of the starting material and its subsequent use in peptide synthesis.
Caption: Logical workflow for quality assessment of this compound prior to SPPS.
Conclusion
The selection of high-purity this compound is a critical determinant of success in peptide synthesis. Researchers and drug development professionals must not only consider the stated purity from commercial suppliers but also be aware of potential impurities that can affect the outcome of their work. The implementation of robust analytical methods, such as the HPLC protocols detailed in this guide, is essential for in-house quality control. A thorough understanding of the SPPS workflow and the logical steps for quality assessment will enable the consistent and reliable synthesis of high-quality peptides incorporating L-norvaline for a wide range of research and therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 5. CAS-135112-28-6, this compound Manufacturers, Suppliers & Exporters in India | FM0365 [cdhfinechemical.com]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-L-norvaline, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the chemical integrity, purity, and performance of this amino acid derivative, thereby safeguarding the quality and reproducibility of synthetic peptides used in research and drug development.
Physicochemical Properties and Stability
This compound, with the chemical formula C₂₀H₂₁NO₄, is a white crystalline powder. Its stability is crucial for its successful application in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is sensitive to basic conditions, which forms the basis of its utility in SPPS, but also underscores the need for careful handling to prevent premature deprotection. The compound is generally stable when stored under the recommended conditions.[1]
Recommended Storage and Handling Conditions
To maintain its purity and stability, this compound requires specific storage and handling procedures. The following table summarizes the key quantitative parameters for its proper management.
| Parameter | Recommended Condition | Rationale & Additional Information |
| Storage Temperature | 2°C to 8°C | Storing in a cool environment minimizes the rate of potential degradation reactions.[1][2][][4] Some sources also indicate a range of 0°C to 8°C.[5] |
| Atmosphere | Dry and well-ventilated | The compound should be protected from moisture to prevent hydrolysis. A well-ventilated area is important for safety.[1][2] |
| Container | Tightly closed container | Prevents exposure to moisture and atmospheric contaminants.[1][2] |
| Incompatible Materials | Strong oxidizing agents | Contact with strong oxidizing agents can lead to chemical degradation.[1] |
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures must be observed when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Respiratory Protection: In cases where dust may be generated, a dust mask or respirator is recommended.
Handling Procedures:
-
Avoid the formation of dust and aerosols.[2]
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Experimental Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under various conditions, a process often referred to as a forced degradation study.[6][7][8] Such studies are crucial for determining the intrinsic stability of the compound and for developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under thermal and hydrolytic stress conditions by monitoring the purity and the emergence of degradation products using reverse-phase HPLC.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Temperature-controlled oven
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For hydrolytic stress, mix the stock solution with acidic (HCl) and basic (NaOH) solutions.
-
For thermal stress, place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the acidic sample mixture at room temperature or an elevated temperature for a defined period.
-
Base Hydrolysis: Incubate the basic sample mixture at room temperature for a defined period. Neutralize the sample with an appropriate acid before analysis.
-
Thermal Degradation: Expose the solid sample to the elevated temperature for a defined period. Dissolve the stressed sample in the mobile phase for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (the characteristic absorbance wavelength for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to a chromatogram of an unstressed (control) sample.
-
Calculate the percentage of remaining this compound and the percentage of any degradation products based on their peak areas.
-
Visualizations
The following diagrams illustrate the logical workflow for the proper storage of this compound and the experimental workflow for its stability assessment.
Caption: Logical workflow for the proper storage of this compound.
Caption: Experimental workflow for the stability analysis of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]
- 4. Fmoc-Nva-OH = 98.0 HPLC 135112-28-6 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to Norvaline: A Non-Standard Amino Acid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvaline, a non-proteinogenic α-amino acid, has garnered significant scientific interest due to its unique biological activities, primarily as an inhibitor of the enzyme arginase. This technical guide provides a comprehensive overview of norvaline, including its chemical and physical properties, metabolic pathways, and its mechanism of action. A key focus is placed on its role in modulating the nitric oxide (NO) signaling pathway, which has implications for various therapeutic areas, including cardiovascular disease and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to support researchers and drug development professionals in their exploration of norvaline's therapeutic potential.
Introduction
Norvaline (C₅H₁₁NO₂) is a structural isomer of the proteinogenic amino acid valine, from which it differs by its linear five-carbon side chain.[1] Unlike the 20 canonical amino acids, norvaline is not incorporated into proteins during ribosomal translation.[1] It is found in trace amounts in some biological systems and can be synthesized through various enzymatic reactions.[1] The primary interest in norvaline stems from its ability to inhibit arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2] By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS).[2] This redirection of L-arginine towards NOS-mediated production of nitric oxide (NO) forms the basis of many of norvaline's observed physiological effects.
Physicochemical Properties
Norvaline is a white, water-soluble solid.[3][4] It exists as two stereoisomers, L-norvaline and D-norvaline, with the L-isomer being the biologically active form in the context of arginase inhibition.[2] The racemic mixture, DL-norvaline, is also commonly used in research.
Table 1: Physicochemical Properties of Norvaline
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₁NO₂ | [3] |
| Molar Mass | 117.148 g·mol⁻¹ | [3] |
| CAS Number | 6600-40-4 (L-Norvaline), 760-78-1 (DL-Norvaline) | [3][5] |
| Appearance | White crystalline powder | [6] |
| Water Solubility | Soluble | [4] |
| pKa (carboxyl) | ~2.36 | [3] |
| pKa (amino) | ~9.76 | [3] |
Biosynthesis and Metabolism
In biological systems, norvaline can be synthesized from α-ketovalerate through the action of branched-chain amino acid aminotransferases.[7] Studies in Serratia marcescens have shown that the leucine biosynthetic enzymes can also catalyze the formation of norvaline from α-ketobutyrate.[7] The catabolism of norvaline is thought to proceed via transamination to its corresponding α-keto acid, 2-ketopentanoate, which can then enter central metabolic pathways.[8]
Mechanism of Action: Arginase Inhibition and Nitric Oxide Production
The principal mechanism of action of norvaline is the inhibition of arginase.[1][2] Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[2] In many pathological conditions, upregulated arginase activity can lead to a depletion of the local L-arginine pool, thereby limiting NO production by NOS.[9] This reduction in NO bioavailability is implicated in endothelial dysfunction, hypertension, and neuroinflammation.[10][11]
Norvaline, particularly the L-isomer, acts as a competitive inhibitor of arginase, thereby increasing the availability of L-arginine for NOS.[1][8] This leads to enhanced NO production, which has several beneficial downstream effects, including vasodilation, improved blood flow, and anti-inflammatory responses.[2][10]
Figure 1: Norvaline's modulation of the L-arginine pathway.
Quantitative Data
Arginase Inhibition
Table 2: Arginase Inhibitory Activity of Norvaline
| Compound | Enzyme Source | IC₅₀ / Kᵢ | Notes | Reference(s) |
| L-Norvaline | Entamoeba histolytica Arginase | 17.9 mM (IC₅₀) | In vitro enzyme assay. | [13] |
| DL-Norvaline | Murine Macrophage Lysates | - | Inhibition observed at 10 mM. | [4] |
| L-Norvaline | Human Arginase I & II | - | Widely cited as a non-competitive inhibitor. | [2] |
Note: The lack of standardized, direct comparative data highlights a research gap in fully quantifying the inhibitory potency of norvaline isomers against mammalian arginases.
Preclinical Efficacy in Animal Models
Norvaline has demonstrated therapeutic potential in preclinical models of hypertension and Alzheimer's disease.
Table 3: Quantitative Outcomes of L-Norvaline Treatment in Animal Models
| Disease Model | Animal | Treatment Regimen | Key Quantitative Findings | Reference(s) |
| Hypertension | Inherited Stress-Induced Hypertensive Rats | 30 mg/kg/day L-norvaline (i.p.) for 7 days | - Significant decrease in systolic blood pressure (~19%). - Increased diuresis. | [3][10] |
| Alzheimer's Disease | 3xTg-AD Mice | 250 mg/L L-norvaline in drinking water for 2.5 months | - Reversal of cognitive decline in Morris water maze. - Reduction in amyloid-β fibrils and microgliosis in the hippocampus. | [7] |
Experimental Protocols
In Vitro Arginase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of norvaline on arginase activity.
Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Purified arginase enzyme
-
L-arginine solution (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Manganese chloride (MnCl₂) solution (for enzyme activation)
-
Norvaline (L- and/or DL-) solutions of varying concentrations
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the activated arginase, assay buffer, and varying concentrations of norvaline or vehicle control.
-
Initiate Reaction: Add the L-arginine substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Color Development: Add the urea colorimetric reagent and heat the plate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each norvaline concentration relative to the vehicle control and determine the IC₅₀ value.
Figure 2: Experimental workflow for an in vitro arginase inhibition assay.
Cell-Based Cytotoxicity Assay
This protocol outlines a method to assess the potential cytotoxic effects of norvaline on a cell line of interest.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Norvaline stock solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of norvaline or a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and determine the concentration of norvaline that causes a 50% reduction in cell viability (CC₅₀).
Figure 3: Workflow for a cell-based cytotoxicity assay (MTT).
Animal Model of Hypertension
This protocol is based on studies investigating the antihypertensive effects of L-norvaline in rats.
Animals:
-
Inherited Stress-Induced Hypertensive (ISIAH) rats (or other appropriate hypertensive model)
-
Normotensive control rats (e.g., Wistar)
Treatment:
-
L-norvaline is dissolved in sterile saline.
-
Administer L-norvaline (e.g., 30 mg/kg/day) or vehicle (saline) via intraperitoneal (i.p.) injection for a specified duration (e.g., 7 days).
Measurements:
-
Blood Pressure: Measure systolic and diastolic blood pressure at baseline and throughout the treatment period using a non-invasive tail-cuff method.
-
Diuresis: House animals in metabolic cages to collect 24-hour urine samples for volume measurement.
-
Biochemical Analysis: At the end of the study, collect blood and urine samples to measure levels of NO metabolites (nitrite/nitrate), urea, and creatinine.
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions and blood pressure measurement procedure.
-
Baseline Measurements: Record baseline blood pressure and body weight.
-
Treatment Period: Administer daily i.p. injections of L-norvaline or vehicle.
-
Monitoring: Monitor blood pressure and body weight regularly during the treatment period.
-
Metabolic Cage Study: Towards the end of the treatment period, place animals in metabolic cages for 24-hour urine collection.
-
Sample Collection: At the end of the study, collect terminal blood samples and tissues for biochemical analysis.
-
Data Analysis: Compare the changes in blood pressure, urine output, and biochemical parameters between the treatment and control groups using appropriate statistical methods.
Drug Development Considerations
The preclinical data on norvaline, particularly L-norvaline, are promising for its development as a therapeutic agent. Its ability to enhance NO production through arginase inhibition suggests potential applications in a range of diseases characterized by endothelial dysfunction and reduced NO bioavailability.
Key considerations for future drug development include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of norvaline, as well as the dose-response relationship for its therapeutic effects.
-
Toxicology: While some in vitro studies have raised concerns about cytotoxicity at high concentrations, in vivo studies have generally shown good tolerance at therapeutic doses.[1] Comprehensive toxicology studies are required to establish a safe dose range for clinical use.
-
Formulation: Development of stable and bioavailable formulations for oral or parenteral administration will be crucial for clinical translation.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of norvaline in human populations for specific disease indications.
Conclusion
Norvaline is a non-standard amino acid with a well-defined mechanism of action as an arginase inhibitor. By modulating the L-arginine-NO pathway, it holds significant therapeutic potential for a variety of diseases. The preclinical evidence, particularly in the areas of hypertension and Alzheimer's disease, is compelling. However, further research is required to fully characterize its pharmacological properties and to establish its safety and efficacy in humans. This technical guide provides a solid foundation of the current knowledge on norvaline to aid researchers and drug development professionals in advancing this promising molecule towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DL-Norvaline | axonscientific.com [axonscientific.com]
- 12. Norvaline Restores the BBB Integrity in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides for a wide array of applications, from basic research to therapeutic drug development. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most prevalent method for SPPS due to its mild reaction conditions.[1] This document provides a detailed protocol for the incorporation of Fmoc-L-norvaline, a non-proteinogenic amino acid, into a peptide sequence using manual Fmoc-SPPS.
Norvaline, an isomer of valine, is often incorporated into peptide sequences to enhance their biological activity and stability. The use of this compound can be particularly advantageous in synthesizing difficult sequences that are prone to aggregation, as its aliphatic side chain can help to reduce interchain interactions.[2] This protocol will cover the essential steps of the synthesis cycle: resin preparation, Fmoc deprotection, this compound coupling, and final cleavage of the peptide from the solid support.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical this compound coupling cycle in manual SPPS. These values serve as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies with the type of resin. |
| This compound | 2 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagents | ||
| HBTU | 1.9 - 4.9 equivalents | Relative to the this compound.[3] |
| HOBt | 2 - 5 equivalents | Can be substituted with HOAt for difficult couplings.[4] |
| Base (DIPEA) | 4 - 10 equivalents | Relative to the this compound.[3] |
| Fmoc Deprotection Reagent | 20% (v/v) piperidine in DMF | A 2-5 minute pre-wash followed by a 5-15 minute incubation is common.[5] |
| Coupling Reaction Time | 1 - 2 hours | Can be extended for sterically hindered couplings. Monitoring is recommended.[3] |
| Pre-activation Time | 2 - 5 minutes | For HBTU/HOBt activation.[5] |
| Cleavage Cocktail Volume | ~10 mL per gram of resin | A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6] |
| Cleavage Time | 2 - 4 hours | At room temperature. |
| Crude Peptide Purity | >70% | Highly sequence-dependent. |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating this compound.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[7]
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[3]
-
After swelling, drain the solvent.
Protocol 2: Fmoc Deprotection
-
To the swelled resin, add a solution of 20% piperidine in DMF.[8]
-
Agitate the mixture for an initial 2-5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes to ensure complete removal of the Fmoc protecting group.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color and signifies that the resin is ready for the coupling step.[9]
Protocol 3: this compound Coupling (HBTU/HOBt Activation)
-
Pre-activation: In a separate vial, dissolve this compound (2-5 eq.), HBTU (1.9-4.9 eq.), and HOBt (2-5 eq.) in DMF.[3][5]
-
Add N,N-Diisopropylethylamine (DIPEA) (4-10 eq.) to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[3][5]
-
Coupling: Add the pre-activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.[3]
-
Monitoring: After the initial coupling time, perform a Kaiser test on a small sample of resin beads. A negative result (the beads remain colorless or yellowish) indicates that the coupling is complete.[9]
-
If the Kaiser test is positive, indicating incomplete coupling, the coupling step should be repeated (a "double coupling").[10]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[5]
Protocol 4: Capping (Optional)
If a significant amount of unreacted amine remains after a double coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion peptide impurities.
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA).
-
Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.[3]
-
Drain the capping solution and wash the resin thoroughly with DMF.
Protocol 5: Peptide Cleavage and Resin Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[11]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides without sensitive residues like Cysteine, Methionine, or Tryptophan is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.[6] TIS acts as a scavenger to quench reactive carbocations generated during the cleavage process.[11] For peptides containing sensitive residues, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[12]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[11]
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.
This compound Incorporation Cycle
Caption: Detailed cycle for the incorporation of this compound.
Chemical Reactions in this compound SPPS
Caption: Key chemical transformations during the SPPS cycle.
References
- 1. peptide.com [peptide.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for the Standard Deprotection of Fmoc-L-norvaline using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS) due to its base-lability, which permits an orthogonal strategy in conjunction with acid-labile side-chain protecting groups. The removal of the Fmoc group is a critical step in the iterative elongation of the peptide chain. This process is most commonly and efficiently achieved using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism, liberating the N-terminal amine of the growing peptide to make it available for the subsequent amino acid coupling step.
This document provides detailed application notes and protocols for the standard deprotection of Fmoc-L-norvaline using piperidine. It includes key reaction parameters, methodologies for monitoring reaction progress, and potential side reactions to consider.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine is a two-step process:
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base and abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.
-
Dibenzofulvene (DBF) Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile and traps the electrophilic DBF to form a stable adduct. This crucial step prevents DBF from reacting with the newly liberated amine, which would lead to chain termination. The formation of the dibenzofulvene-piperidine adduct is also advantageous as its strong UV absorbance can be utilized for real-time monitoring of the deprotection reaction.
Data Presentation
| Piperidine Concentration (% v/v in DMF) | Amino Acid | Half-life (t½) of Deprotection | Time for >99.9% Deprotection |
| 20% | Fmoc-Valine | ~7 seconds[1] | ~1.5 minutes[1] |
| 5% | Fmoc-Valine | ~50 seconds | ~8.6 minutes |
Note: The deprotection kinetics can be influenced by factors such as the specific amino acid sequence, resin type, and reaction conditions.
Experimental Protocols
The following protocols describe the manual deprotection of this compound attached to a solid support (resin) as part of a standard solid-phase peptide synthesis workflow.
Protocol 1: Standard Fmoc Deprotection
This protocol outlines a typical two-step deprotection procedure.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel with a frit
-
Inert gas (Nitrogen or Argon)
-
Shaker or rocker
Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh.
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 times the volume of the resin) for 1 minute, then drain. Repeat this washing step 2-3 times to remove any impurities.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[3] Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Draining: Drain the deprotection solution.
-
Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3] Each wash should be for at least 1 minute with agitation.
Protocol 2: Monitoring Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[3]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection steps
Procedure:
-
Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3]
-
Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
During the deprotection steps (Protocol 1, steps 3 and 4), collect the filtrate flowing from the reaction vessel.
-
Measure the absorbance of the collected filtrate. A plateau in absorbance indicates the completion of the reaction.
Protocol 3: Monitoring Deprotection and Purity by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique to confirm the completeness of the deprotection and assess the purity of the peptide after cleavage from the resin.
Procedure:
-
After a deprotection step, a small sample of the peptide-resin can be cleaved.
-
The cleaved peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
The sample is injected into an RP-HPLC system equipped with a C18 column.
-
A gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) is used to elute the peptide.
-
The chromatogram is monitored at a wavelength of 214 nm or 280 nm.
-
Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide. The presence of side products can also be identified as separate peaks in the chromatogram.[3]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for this compound deprotection.
References
Application Note: High-Efficiency Coupling of Fmoc-L-norvaline in Automated Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) based on the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for chemically synthesizing peptides.[1] A critical step in this iterative process is the efficient formation of a peptide bond between the incoming Fmoc-protected amino acid and the N-terminus of the growing peptide chain anchored to a solid support.[2] The choice of coupling reagent is paramount to the success of the synthesis, directly influencing reaction kinetics, yield, and the purity of the final peptide.
L-Norvaline (Nva), an isomer of valine, is a non-proteinogenic amino acid incorporated into peptides to modulate their structure and biological activity. While not as sterically demanding as α,α-disubstituted or N-methylated amino acids, its bulky side chain can present challenges for coupling, potentially leading to incomplete reactions and the formation of deletion sequences.[3][4] Therefore, the selection of a highly efficient coupling reagent is crucial for achieving high purity and yield in the synthesis of norvaline-containing peptides.
This application note provides a guide to selecting appropriate coupling reagents for Fmoc-L-norvaline in automated SPPS, presents comparative data, and offers detailed protocols for synthesis.
Overview of Common Coupling Reagents
Coupling reagents for SPPS function by activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid to make it more susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[5] These reagents are broadly categorized into aminium/uronium salts, phosphonium salts, and carbodiimides.
-
Aminium/Uronium Salts: This class includes some of the most popular and efficient coupling reagents used today.[6]
-
HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate are highly popular due to their efficiency and the water-solubility of their byproducts.[7] They form HOBt active esters in situ.
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is generally more reactive than HBTU due to the formation of the HOAt active ester, which benefits from anchimeric assistance, making it ideal for sterically hindered couplings.[3]
-
HCTU: 1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate is a cost-effective alternative to HATU, demonstrating comparable efficiency in many cases.[8]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a newer generation reagent with efficiency comparable to HATU. It is based on OxymaPure®, which is a safer alternative to the potentially explosive HOBt/HOAt additives.[6]
-
-
Phosphonium Salts:
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is another highly efficient reagent that forms HOBt esters. It is known for clean reactions.
-
PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is the phosphonium salt analogue of HATU and is particularly effective for difficult couplings, including N-methyl amino acids.[7]
-
-
Carbodiimides:
Data Presentation: Reagent Performance
| Coupling Reagent | Activating Additive | Base | Crude Purity of Model Peptide (%)* | Key Advantages |
| HCTU | Internal (6-Cl-HOBt) | DIPEA | ~85-90% | High efficiency, cost-effective.[8] |
| HATU | Internal (HOAt) | DIPEA | ~85-90% | Very high reactivity, excellent for hindered couplings.[3][8] |
| HBTU | Internal (HOBt) | DIPEA | ~70-83% | Widely used, reliable, good for routine synthesis.[9] |
| PyBOP | Internal (HOBt) | DIPEA | ~70-83% | Efficient, generates clean reactions.[9] |
| DIC/Oxyma | OxymaPure® | DIPEA | Variable | Suppresses epimerization effectively, even at elevated temperatures.[10] |
*Data synthesized from studies where HCTU and HATU consistently produced the highest purity for the ACP (65-74) model peptide.[8] Purity can vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following protocols are intended as a general guide for automated peptide synthesis and can be adapted for most commercial synthesizers.
This cycle is repeated for each amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Reaction Time: 5-20 minutes (can be performed as 2 x 2-10 minute treatments).
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
-
Amino Acid Coupling (See Protocol 2 for details):
-
Add the pre-activated this compound solution to the resin.
-
Reaction Time: 30-60 minutes (can be extended for difficult couplings).
-
-
Washing:
-
Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
-
(Optional) Capping: To block any unreacted free amines, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 15-30 minutes. This step prevents the formation of deletion peptides.[9] Follow with a DMF wash.
This protocol details the activation and coupling step within the general SPPS cycle.
-
Scale: 0.1 mmol
-
Reagents:
-
This compound: 5 equivalents (0.5 mmol, ~212 mg)
-
HCTU: 4.9 equivalents (0.49 mmol, ~203 mg)
-
N,N-Diisopropylethylamine (DIPEA): 10 equivalents (1.0 mmol, ~174 µL)
-
Solvent: DMF (to a final volume of ~2-5 mL)
-
Procedure:
-
Prepare Amino Acid Solution: In a dedicated vial, dissolve this compound and HCTU in DMF.
-
Activation: Just prior to delivery to the reaction vessel, add DIPEA to the amino acid/HCTU solution. The solution may change color, indicating activation. Allow activation to proceed for 1-2 minutes.
-
Coupling: Transfer the activated this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. For automated synthesizers, this is a programmed step.
This final step cleaves the completed peptide from the resin and removes side-chain protecting groups.
-
Final Wash and Dry: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: A standard cleavage cocktail is Reagent K: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) / Phenol (e.g., 82.5% / 5% / 5% / 5% or 95% TFA / 2.5% TIS / 2.5% water).[9][12] Caution: Work in a fume hood and wear appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 0.1 mmol of resin).[12]
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing methyl-tert-butyl ether (MTBE) or diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Automated workflow for a single cycle of peptide chain elongation using Fmoc-SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Incorporation of Fmoc-L-norvaline in the Synthesis of Advanced Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles. Fmoc-L-norvaline, a non-canonical amino acid, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural properties, featuring a linear four-carbon side chain, offer distinct advantages over its proteinogenic isomer, valine. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of therapeutic peptides, with a focus on quantitative data, experimental methodologies, and the elucidation of its impact on biological signaling pathways.
Advantages of Incorporating L-norvaline in Therapeutic Peptides
The inclusion of L-norvaline in peptide sequences can confer several beneficial properties:
-
Enhanced Proteolytic Stability: The non-natural structure of norvaline can render peptide bonds more resistant to cleavage by endogenous proteases, thereby extending the in-vivo half-life of the therapeutic peptide.[1]
-
Improved Bioavailability: The increased lipophilicity imparted by the norvaline side chain can enhance the absorption and distribution of peptide-based drugs.[2]
-
Modulation of Secondary Structure: The linear side chain of norvaline, in contrast to the branched side chain of valine, can influence peptide folding and conformation, potentially leading to optimized receptor binding and biological activity.
-
Reduced Aggregation: In challenging peptide sequences prone to aggregation during synthesis, the incorporation of norvaline can disrupt interchain interactions, leading to improved crude peptide purity.[3]
Therapeutic Applications of Norvaline-Containing Peptides
The unique characteristics of L-norvaline have led to its investigation in several therapeutic areas:
-
Neurodegenerative Diseases: L-norvaline has shown significant promise in preclinical models of Alzheimer's disease.[4] It acts as an arginase inhibitor, which increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[4] This mechanism is believed to contribute to neuroprotection through vasodilation and reduced oxidative stress.[4] Studies have demonstrated that L-norvaline treatment can reduce β-amyloid plaques and suppress neuroinflammation.[4]
-
Antimicrobial Peptides (AMPs): The incorporation of norvaline into AMPs can enhance their metabolic stability and antimicrobial potency. While specific examples are still emerging, the principles of using non-proteinogenic amino acids to improve AMP properties are well-established.[5]
-
Anticancer Peptides (ACPs): Norvaline can be incorporated into ACPs to improve their stability and efficacy. For example, analogs of the cyclic hexapeptide nocardiotide A, which exhibits cytotoxicity against various cancer cell lines, have been synthesized to enhance their therapeutic potential.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 135112-28-6 | [7] |
| Molecular Formula | C₂₀H₂₁NO₄ | [7] |
| Molecular Weight | 339.4 g/mol | [7] |
| Appearance | White powder | [7] |
| Purity (HPLC) | ≥99% | [3] |
| Storage Conditions | 0-8 °C | [7] |
Table 2: Representative Synthesis Parameters for a Norvaline-Containing Peptide
The following table provides illustrative data for the solid-phase synthesis of a hypothetical decapeptide containing one L-norvaline residue. These values are representative of typical Fmoc-SPPS and may vary depending on the specific peptide sequence and synthesis scale.
| Step | Parameter | Value |
| Resin | Type | Rink Amide AM |
| Substitution | 0.5 mmol/g | |
| This compound Coupling | Equivalents of Amino Acid | 4 |
| Coupling Reagent | HBTU (3.9 eq) | |
| Base | DIPEA (8 eq) | |
| Solvent | DMF | |
| Reaction Time | 2 hours | |
| Coupling Efficiency (Qualitative) | Positive Kaiser Test (blue beads) before coupling, Negative (yellow beads) after | |
| Overall Synthesis | Crude Peptide Purity (HPLC) | ~75% |
| Final Yield (after purification) | 25-35% |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Norvaline-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide amide incorporating this compound using standard Fmoc/tBu chemistry.
1. Resin Swelling:
- Place Rink Amide AM resin (e.g., 100 mg, 0.05 mmol) in a reaction vessel.
- Add N,N-dimethylformamide (DMF, 2 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 20% piperidine in DMF (2 mL) to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine in DMF solution (2 mL) and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
- Perform a Kaiser test to confirm the presence of free primary amines.
3. Amino Acid Coupling (for this compound and other residues):
- In a separate vial, dissolve this compound (or the next Fmoc-amino acid in the sequence) (0.2 mmol, 4 eq), HBTU (75.8 mg, 0.195 mmol, 3.9 eq) in DMF (1 mL).
- Add N,N-diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 8 eq) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
- Perform a Kaiser test to ensure complete coupling (absence of free amines). If the test is positive, repeat the coupling step.
4. Capping (Optional):
- If coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
- Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Conclusion
This compound is a versatile and valuable building block for the synthesis of therapeutic peptides. Its incorporation can lead to peptides with enhanced stability, improved bioavailability, and potent biological activity. The detailed protocols and understanding of its impact on signaling pathways provided herein offer a solid foundation for researchers and drug developers to explore the full potential of norvaline-containing peptides in their therapeutic programs. Careful optimization of synthesis parameters and thorough analytical characterization are crucial for the successful development of these next-generation peptide therapeutics.
References
- 1. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Application of Fmoc-L-norvaline in Elucidating Protein Folding and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-norvaline, a non-proteinogenic amino acid derivative, serves as a powerful tool in the study of protein folding, stability, and aggregation. Its unique structural properties, particularly its unbranched, aliphatic side chain, allow for the subtle modulation of hydrophobic interactions within a peptide or protein. By incorporating this compound into synthetic peptides and proteins using solid-phase peptide synthesis (SPPS), researchers can investigate the impact of side-chain alterations on secondary structure formation, conformational stability, and the propensity to form amyloid fibrils. This document provides detailed application notes and protocols for utilizing this compound in these critical areas of research.
Application Notes
Modulating Protein Stability
The substitution of canonical amino acids with L-norvaline can be employed to systematically probe the contributions of side-chain packing and hydrophobicity to overall protein stability. The replacement of branched-chain amino acids like valine or leucine with the isomeric norvaline can introduce subtle changes in the hydrophobic core of a protein, leading to measurable differences in its melting temperature (Tm) and free energy of unfolding (ΔG). These studies are crucial for understanding the forces that govern protein folding and for the rational design of proteins with enhanced stability.
Investigating and Inhibiting Amyloid Aggregation
Protein misfolding and aggregation into amyloid fibrils are associated with a range of debilitating human diseases, including Alzheimer's disease. L-norvaline-containing peptides can be designed to interfere with the aggregation cascade of amyloidogenic peptides, such as amyloid-beta (Aβ). The incorporation of L-norvaline can disrupt the formation of the cross-β-sheet structures that are characteristic of amyloid fibrils, making it a valuable tool for developing therapeutic inhibitors of amyloid aggregation.
Probing Secondary Structure Formation
The propensity of a peptide chain to adopt specific secondary structures, such as α-helices and β-sheets, is a key determinant of its final three-dimensional fold. By strategically replacing amino acids with L-norvaline, researchers can study how alterations in side-chain size and branching affect the stability of these secondary structural elements. Circular dichroism (CD) spectroscopy is a powerful technique for assessing these conformational changes.
Controlled Release from Peptide Hydrogels
Fmoc-amino acids, including this compound, can self-assemble into hydrogels, which can be used to encapsulate and control the release of therapeutic proteins. The stability and release kinetics of the encapsulated protein can be studied, providing insights into the formulation of protein-based drugs with improved delivery profiles.
Data Presentation
Table 1: Effect of L-Norvaline Substitution on the Stability of T4 Lysozyme
This table summarizes data from a study where Leucine at position 133 of T4 Lysozyme was substituted with L-norvaline and other amino acids to probe the effects on protein stability.
| Substitution at Position 133 | Change in Melting Temperature (ΔTm, °C) | Change in Free Energy of Unfolding (ΔΔG, kcal/mol) |
| Leucine (Wild-Type) | 0.0 | 0.0 |
| L-Norvaline | -2.1 | +0.7 |
| Ethylglycine | -5.8 | +2.0 |
| Alanine | -9.6 | +3.3 |
Data adapted from Mendel, D., Ellman, J. A., Chang, Z., Veenstra, D. L., Kollman, P. A., & Schultz, P. G. (1992). Probing protein stability with unnatural amino acids. Science, 256(5065), 1798–1802.
Table 2: Inhibition of Amyloid-Beta (Aβ42) Aggregation by a Norvaline-Containing Peptide
This table presents hypothetical, yet representative, data from a Thioflavin T (ThT) assay showing the inhibitory effect of a peptide containing L-norvaline on the aggregation of Aβ42.
| Inhibitor Peptide Concentration (µM) | ThT Fluorescence (Arbitrary Units) | Percent Inhibition (%) |
| 0 (Aβ42 only) | 1000 | 0 |
| 1 | 850 | 15 |
| 5 | 550 | 45 |
| 10 | 250 | 75 |
| 20 | 100 | 90 |
Table 3: Controlled Release of a Model Protein from an this compound Dipeptide Hydrogel
This table shows representative data for the cumulative release of a model protein (e.g., Lysozyme) encapsulated within a self-assembled this compound-containing dipeptide hydrogel.
| Time (hours) | Cumulative Protein Release (%) |
| 1 | 10 |
| 6 | 25 |
| 12 | 40 |
| 24 | 60 |
| 48 | 85 |
| 72 | 95 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an L-Norvaline-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. For coupling of this compound, follow the same procedure. d. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Aggregation
This protocol describes how to monitor the aggregation of a peptide (e.g., Aβ42) and the inhibitory effect of a norvaline-containing peptide.
Materials:
-
Aβ42 peptide stock solution (e.g., 1 mM in DMSO)
-
Norvaline-containing inhibitor peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
Procedure:
-
Preparation of Working Solutions: a. Dilute the Aβ42 stock solution to the desired final concentration (e.g., 10 µM) in PBS. b. Prepare serial dilutions of the inhibitor peptide in PBS. c. Dilute the ThT stock solution to a final concentration of 20 µM in PBS.
-
Assay Setup (in triplicate): a. Test wells: Add Aβ42, inhibitor peptide at various concentrations, and ThT solution. b. Positive control: Add Aβ42 and ThT solution (no inhibitor). c. Negative control: Add PBS and ThT solution (no Aβ42).
-
Incubation and Measurement: a. Incubate the plate at 37°C in a plate reader with shaking. b. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves. Calculate the percentage of inhibition by comparing the final fluorescence of the test wells to the positive control.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is for assessing the secondary structure of a peptide containing L-norvaline.
Materials:
-
Purified peptide solution (0.1-1 mg/mL)
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the buffer to the desired concentration. Ensure the solution is clear and free of aggregates.
-
Instrument Setup: a. Purge the CD spectropolarimeter with nitrogen gas. b. Set the temperature control (e.g., 25°C).
-
Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum of the peptide solution from ~190 to 260 nm. c. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Data Processing and Analysis: a. Subtract the buffer baseline from the sample spectrum. b. Convert the data to mean residue ellipticity [θ]. c. Analyze the spectrum to estimate the percentages of α-helix, β-sheet, and random coil using deconvolution software.
Protocol 4: Preparation of Fmoc-Dipeptide Hydrogel for Protein Encapsulation
This protocol describes the formation of a hydrogel from an Fmoc-dipeptide (one of which can be L-norvaline) for the encapsulation of a model protein.
Materials:
-
Fmoc-dipeptide (e.g., Fmoc-Phe-Nva)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model protein solution (e.g., Lysozyme in PBS)
Procedure:
-
Dissolution of Fmoc-Dipeptide: Dissolve the Fmoc-dipeptide in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a stock solution (e.g., 100 mg/mL).
-
Hydrogel Formation: a. Add the Fmoc-dipeptide stock solution to the protein solution in PBS to achieve the desired final concentration of the dipeptide (e.g., 0.5-2% w/v). b. Gently mix the solution. Gelation should occur upon standing at room temperature.
-
Protein Release Study: a. Overlay the protein-loaded hydrogel with a known volume of fresh PBS. b. At specific time intervals, collect the supernatant and replace it with fresh PBS. c. Quantify the protein concentration in the collected supernatant using a suitable method (e.g., Bradford assay or UV-Vis spectroscopy).
Application of Fmoc-L-norvaline in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-norvaline, a non-proteinogenic amino acid derivative, is a critical building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structural properties, differing from its proteinogenic isomer valine, offer distinct advantages in the design and synthesis of novel drug candidates with improved pharmacological profiles. The incorporation of L-norvaline into peptide sequences can enhance stability against enzymatic degradation, modulate conformational properties, and improve interactions with biological targets.[1][2] This document provides detailed application notes on the use of this compound in drug discovery and comprehensive protocols for its incorporation into peptide synthesis.
Application Notes
Enhancing Peptide Stability and Pharmacokinetics
A primary challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The inclusion of non-standard amino acids like L-norvaline can significantly increase a peptide's resistance to enzymatic cleavage, thereby extending its in vivo half-life.[3] The linear side chain of norvaline, as opposed to the branched side chain of valine, can alter the peptide backbone conformation in a way that hinders recognition by proteases.
Key Advantages:
-
Increased Proteolytic Stability: Peptides containing L-norvaline often exhibit greater resistance to degradation by common proteases.
-
Improved Bioavailability: Enhanced stability can lead to improved oral or subcutaneous bioavailability of peptide drug candidates.[2]
-
Modulation of Lipophilicity: The incorporation of norvaline can fine-tune the lipophilicity of a peptide, potentially improving its absorption and distribution characteristics.
Arginase Inhibition for Cardiovascular and Neurological Disorders
L-norvaline is a known competitive inhibitor of arginase, an enzyme that metabolizes L-arginine to ornithine and urea.[4] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS).[5] The resulting increase in nitric oxide (NO) production has therapeutic implications for various diseases.[6]
Therapeutic Targets:
-
Cardiovascular Diseases: Enhanced NO production can lead to vasodilation, making L-norvaline-containing compounds potential therapeutics for hypertension and other cardiovascular conditions.[7]
-
Neurodegenerative Diseases: Dysregulated NO signaling is implicated in neurological disorders like Alzheimer's disease. Arginase inhibitors may offer neuroprotective effects.[8]
Modulating Protein-Protein Interactions (PPIs)
Protein-protein interactions are crucial in many disease pathways, and developing inhibitors for these interactions is a significant area of drug discovery. Peptides are excellent scaffolds for designing PPI inhibitors. The incorporation of unnatural amino acids, such as L-norvaline, can be used to create peptidomimetics that mimic the key binding motifs of a protein partner with higher affinity and stability.[5]
Example Application: p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Peptides designed to mimic the p53 helical region that binds to MDM2 can disrupt this interaction and reactivate p53's tumor-suppressing function.[6][9] Incorporating non-canonical amino acids can enhance the binding affinity and stability of these peptide inhibitors. While not always explicitly L-norvaline, the principle of using such amino acids is well-established in this field.
Quantitative Data
The following tables summarize representative quantitative data for peptides containing non-standard amino acids, illustrating the potential impact of incorporating residues like L-norvaline.
Table 1: Inhibitory Activity of a Synthetic Arginase Inhibitor Peptide
| Compound | Target | Inhibition Constant (Ki) |
| Synthetic Peptide Inhibitor | Human Arginase I | 2.4 ± 0.3 mmol |
| Human Arginase II | 1.8 ± 0.1 mmol |
This data is for a synthetic peptide designed as an allosteric inhibitor of human arginase. While not explicitly containing norvaline, it demonstrates the potential for peptide-based arginase inhibition.[10]
Table 2: Antimicrobial Activity of a Modified Peptide (L5K5W)
| Peptide Modification | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Original L5K5W | Desulfovibrio vulgaris | 31.25 µg/mL |
| L5K5W with Tryptophan substitution | Desulfovibrio vulgaris | 15.63 µg/mL |
| Lipidated L5K5W | Desulfovibrio indonesiensis | 31.25 µg/mL |
This table illustrates how modifications to a peptide sequence, such as amino acid substitution (akin to incorporating norvaline) or lipidation, can significantly enhance antimicrobial activity.[11]
Table 3: Binding Affinity of a D-Peptide Inhibitor of the p53-MDM2 Interaction
| Peptide | Target | Binding Affinity (Kd) |
| DPMI-γ | MDM2 | 53 nM |
This data for a D-peptide inhibitor highlights the high-affinity binding that can be achieved with peptides containing non-proteinogenic amino acids in targeting protein-protein interactions.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Norvaline-Containing Peptide using HBTU Activation
This protocol outlines the manual synthesis of a generic peptide containing L-norvaline using Fmoc chemistry and HBTU as the coupling agent.
1. Resin Preparation: a. Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5-7 times). f. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).[12]
3. This compound Coupling: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[4][12] b. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to begin activation. Allow to pre-activate for 1-2 minutes. c. Add the activated this compound solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the time may be extended.[4] e. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will show no color change). If the test is positive, the coupling step can be repeated.
4. Peptide Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection: a. After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[4] c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide pellet.
6. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Lyophilize the pure fractions to obtain the final peptide powder.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Arginase inhibition by L-norvaline increases L-arginine for NO synthesis.
Caption: A peptide inhibitor disrupts the p53-MDM2 interaction, activating p53.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a norvaline peptide.
References
- 1. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 7. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurora-instr.com [aurora-instr.com]
- 9. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Optimization of antimicrobial peptides for the application against biocorrosive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis of Peptidomimetics Incorporating L-Norvaline via Fmoc-Based Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of peptidomimetics containing the non-proteinogenic amino acid L-norvaline using 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). The incorporation of L-norvaline, an isomer of valine, into peptide sequences is a key strategy in peptidomimetic design to enhance metabolic stability and modulate biological activity.[1][2] These protocols are intended for researchers in academia and industry engaged in drug discovery and development.
Introduction
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced resistance to enzymatic degradation.[3] The substitution of proteinogenic amino acids with unnatural counterparts like L-norvaline can introduce unique conformational constraints and hydrophobicity, influencing the peptide's interaction with biological targets.[1] Fmoc-SPPS is the preferred method for synthesizing these modified peptides due to its mild reaction conditions and compatibility with a wide range of amino acids.[][5]
Fmoc-L-norvaline is a commercially available amino acid derivative that can be readily incorporated into peptide chains using standard SPPS protocols.[6] However, careful selection of coupling reagents is crucial to ensure high coupling efficiency, especially in sterically hindered sequences.[7] This guide details the necessary materials, step-by-step protocols, and characterization methods for the successful synthesis of norvaline-containing peptidomimetics.
Data Presentation
Table 1: Quality Parameters for this compound
| Parameter | Ideal Specification | Rationale |
| Purity (HPLC) | ≥ 99% | Ensures high coupling efficiency and minimizes the incorporation of impurities into the peptide chain.[8] |
| Optical Rotation | [a]20D = -21 ± 2º (c=1 in DMF) | Confirms the enantiomeric purity of the L-isomer, which is critical for biological activity.[6] |
| Water Content | < 0.5% | Prevents side reactions and hydrolysis of activated amino acids during coupling. |
| Appearance | White crystalline powder | Indicates proper storage and handling. |
Table 2: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
The following data, based on the coupling of the sterically similar amino acid Valine, provides a strong indication of the expected performance for this compound.[7]
| Coupling Reagent | Purity (ACP 65-74 Synthesis) | Coupling Efficiency | Reaction Speed | Risk of Racemization | Key Characteristics |
| HATU | Higher Purity (fewer deletion products)[7] | High[7] | Faster[7] | Lower risk[7] | Forms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[7] |
| HBTU | Lower Purity (more deletion products)[7] | High, but generally lower than HATU[7] | Slower[7] | Higher risk[7] | Forms a less reactive OBt-ester compared to HATU.[7] |
| DIC/Oxyma | Good | High | Slower | Low | Cost-effective option with low racemization risk.[7] |
Note: Data is representative and actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a hypothetical pentapeptide containing L-norvaline (H-Ala-Phe-Nva-Gly-Tyr-NH2) on a Rink Amide resin.
Materials and Reagents
-
This compound (Fmoc-Nva-OH)
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation/Wash Solvent: Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the step-by-step synthesis of the target peptidomimetic on a 0.1 mmol scale.
1. Resin Preparation:
- Place Rink Amide resin (0.1 mmol) in a reaction vessel.
- Swell the resin in DMF for 1 hour with gentle agitation.[7]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[7]
- Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
3. Amino Acid Coupling (Example: this compound):
- In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF.[7]
- Pre-activate the mixture for 1-2 minutes at room temperature.[7]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 times).
- (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Chain Elongation:
- Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence (Gly, Phe, Ala). For Tyrosine, use Fmoc-Tyr(tBu)-OH.
5. Final Fmoc Deprotection:
- After coupling the final amino acid (Fmoc-Ala-OH), perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
Protocol 2: Cleavage and Deprotection
1. Resin Washing and Drying:
- After the final deprotection and washing, wash the resin with DCM (5 times) to remove residual DMF.
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Peptide Cleavage:
- Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
3. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether (2-3 times).
- Dry the crude peptide pellet under vacuum.
- Purify the peptide by reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 3: Characterization
1. Mass Spectrometry:
- Prepare a dilute solution of the purified peptide.
- Analyze by ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptidomimetic. The ability to differentiate norvaline from its isomer valine may require specialized mass spectrometry techniques like hot electron capture dissociation (HECD) if both are present in the peptide.[9][10]
2. High-Performance Liquid Chromatography (HPLC):
- Analyze the purity of the final product using analytical reverse-phase HPLC. A single major peak should be observed.
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptidomimetic containing L-norvaline.
Caption: Logical relationship between inputs, process, and outputs in peptidomimetic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin Protocols for the Incorporation of Fmoc-L-norvaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvaline, a non-proteinogenic amino acid isomer of valine, is a valuable building block in peptide synthesis for the development of novel therapeutics and research tools. Its incorporation into peptide sequences can enhance biological activity and improve metabolic stability. This document provides detailed application notes and experimental protocols for the efficient on-resin incorporation of Fmoc-L-norvaline using Fmoc-based solid-phase peptide synthesis (SPPS).
This compound is well-suited for standard SPPS protocols due to its aliphatic side chain, which presents minimal steric hindrance during coupling reactions. This generally leads to high coupling efficiencies and a reduced risk of side reactions compared to more sterically demanding amino acids.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions during peptide synthesis. While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on their known efficacy with sterically unhindered amino acids.
| Coupling Reagent | Activating Agent | Base | Expected Coupling Efficiency for this compound | Key Characteristics |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or 2,4,6-Collidine | >99% | Highly reactive, fast coupling kinetics, low racemization potential. Considered one of the most efficient coupling reagents. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or NMM | >98% | Efficient and widely used. Slightly less reactive than HATU, with a marginally higher potential for racemization in sensitive cases. |
| HCTU | O-(6-Chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA or 2,4,6-Collidine | >99% | Similar reactivity to HATU, often with improved solubility of the activated species. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | - | >97% | Cost-effective and forms a soluble urea byproduct. Oxyma Pure is an effective additive for suppressing racemization. |
Disclaimer: The expected coupling efficiencies are based on the general performance of these reagents with sterically unhindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the manual on-resin incorporation of this compound. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: General On-Resin Coupling of this compound
This protocol describes a standard cycle for the incorporation of this compound onto a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes at room temperature.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
For HATU/HBTU: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activate for 1-2 minutes.
-
For DIC/Oxyma: In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads and wash them with ethanol.
-
Add a few drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 5 minutes.
-
Interpretation:
-
Colorless/Yellow beads: Complete coupling (no free primary amines).
-
Blue/Purple beads: Incomplete coupling. Repeat the coupling step.
-
-
-
Repeat Cycle:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the protecting groups used for other amino acids in the sequence. A standard cocktail for many applications is provided below.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Mandatory Visualizations
Caption: General workflow for the on-resin incorporation of this compound via Fmoc-SPPS.
Caption: Logical relationship of the amino acid activation and coupling steps in SPPS.
Potential Challenges and Mitigation Strategies
While the incorporation of this compound is generally straightforward, potential challenges inherent to SPPS should be considered.
-
Racemization: Racemization of the activated amino acid can occur, particularly with certain coupling reagents and the use of strong bases. For aliphatic amino acids with no β-branching like norvaline, the risk of racemization is generally low.
-
Mitigation:
-
Use of coupling reagents known for low racemization, such as HATU or DIC/Oxyma.
-
Avoid prolonged pre-activation times.
-
Consider using a less hindered base like 2,4,6-collidine in place of DIPEA if racemization is suspected.
-
-
-
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps.
-
Mitigation:
-
Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).
-
Perform couplings at elevated temperatures.
-
Incorporate pseudoproline dipeptides or other backbone modifications to disrupt secondary structure formation.
-
-
Conclusion
The on-resin incorporation of this compound is a routine procedure in solid-phase peptide synthesis. By selecting appropriate coupling reagents and following optimized protocols, researchers can efficiently synthesize norvaline-containing peptides with high purity and yield. Careful monitoring of the coupling reaction and awareness of potential side reactions are key to successful synthesis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fmoc-L-Norvaline
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the synthesis of peptides containing Fmoc-L-norvaline. Aggregation, a frequent challenge with hydrophobic residues like norvaline, can lead to low yields and difficult purifications. This resource offers a structured approach to identifying and resolving these problems.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern with this compound?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1][2][3] The inclusion of hydrophobic amino acids like L-norvaline, an isomer of valine, can significantly promote this phenomenon.[4][5] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps, which in turn results in deletion sequences and lower purity of the final crude peptide.[2][6]
Q2: What are the common signs of on-resin peptide aggregation during synthesis?
A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[1][2][7]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may be slow or incomplete.[1][2]
-
Colorimetric Test Failures: Standard amine tests like the Kaiser or TNBS test may become unreliable and give false negative results because the aggregated chains prevent the reagents from reaching the free amines.[2]
-
Analytical HPLC/LC-MS of Test Cleavage: Analysis of a small sample cleaved from the resin will show a complex mixture of products, including the target peptide along with numerous deletion sequences.[2][8]
-
Physical Appearance: The resin beads may appear clumped together.[9]
Q3: Can the position of L-norvaline in the peptide sequence affect aggregation?
A3: Yes, the position of hydrophobic residues like L-norvaline can significantly impact aggregation. Stretches of contiguous hydrophobic amino acids are more likely to cause aggregation issues.[6][10] The placement of L-norvaline can influence the secondary structure and overall hydrophobicity of a particular peptide domain, thereby affecting its tendency to aggregate.[6] While norvaline has been shown to have a destructive effect on β-sheet structures in some contexts, its hydrophobic nature can still contribute to aggregation, especially when clustered with other hydrophobic residues.[5]
Troubleshooting Guides
Problem 1: Low crude peptide purity and presence of deletion sequences.
This is a primary indicator of on-resin aggregation, leading to inefficient coupling and deprotection steps.
If you suspect aggregation, start with the simplest modifications to your standard protocol before moving to more complex chemical interventions.
1. Optimization of Synthesis Parameters:
These adjustments can be made without significantly altering the core chemistry of your synthesis.
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., a "magic mixture" of DCM/DMF/NMP (1:1:1)). Adding DMSO (up to 25%) can also be effective.[9][11] | NMP and DMSO have superior solvating properties for growing peptide chains, which can help to disrupt the intermolecular hydrogen bonds that lead to aggregation.[9][11][12] |
| Temperature | Perform coupling and deprotection steps at an elevated temperature (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.[1][9] | Increased temperature provides additional energy to the system, helping to break up secondary structures and improve reaction kinetics.[9] |
| Reaction Times | Increase the coupling time for the this compound residue and subsequent amino acids.[3] | Allows more time for the coupling reaction to proceed to completion, especially if reactive sites are sterically hindered by aggregation. |
| Mechanical Disruption | Gently sonicate the reaction vessel in a water bath for 15-30 minutes during coupling or deprotection steps.[1][9] | Mechanical energy can help to physically break up resin clumps and aggregated peptide chains.[9] |
2. Chemical Interventions:
If optimizing synthesis parameters is insufficient, the following chemical strategies can be employed.
| Intervention | Recommended Action | Rationale |
| Chaotropic Salt Washes | Before the coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl or NaClO₄ in DMF.[1][2][9] | Chaotropic salts disrupt the hydrogen bonding networks that are the primary cause of aggregation, making the N-terminus more accessible for coupling.[2][9] |
| Backbone Modifications | Incorporate backbone protection strategies such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids approximately every 6-8 residues.[1][9] | These modifications introduce a "kink" in the peptide backbone, which disrupts the formation of regular secondary structures like β-sheets that lead to aggregation.[9] |
| Resin Choice | Use a low-loading resin (e.g., 0.1-0.4 mmol/g) or switch to a more polar, PEG-based resin (e.g., TentaGel).[1][9] | Lower loading increases the distance between growing peptide chains, reducing inter-chain interactions. PEG-based resins improve solvation of the peptide chain.[9] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitation: Agitate the resin in the LiCl solution for 5 minutes.
-
Drain: Drain the LiCl solution.
-
Thorough Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt, as it can interfere with some coupling reagents.[2][9]
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.[2]
Protocol 2: Incorporation of a Dmb/Hmb-Protected Amino Acid
This protocol describes the manual coupling of an Fmoc-AA(Dmb/Hmb)-OH residue.
-
Reagent Preparation: In a separate vessel, dissolve the Fmoc-AA(Dmb/Hmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.
-
Activation: Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.[2]
-
Monitoring: Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[2]
Protocol 3: Test Cleavage and Analysis
This protocol is for cleaving a small amount of peptide from the resin to assess the synthesis quality.
-
Resin Sampling: After a difficult coupling step (e.g., after incorporating this compound), take a small sample of the resin (5-10 mg).
-
Drying: Wash the resin sample with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) to the dried resin and let it react for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether and centrifuge again.
-
Drying and Analysis: Allow the peptide pellet to air dry. Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by HPLC-MS.[8] The results will reveal the presence of the desired full-length peptide as well as any truncated sequences.[8]
Visual Guides
Caption: A logical workflow for troubleshooting aggregation issues.
Caption: The mechanism of on-resin peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Optimizing Fmoc-L-norvaline Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-L-norvaline in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete or Low Coupling Efficiency
-
Symptom: Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.
-
Potential Causes:
-
Steric Hindrance: The linear alkyl side chain of norvaline, while less bulky than valine, can still present steric challenges, especially when coupled to a sterically demanding amino acid on the resin.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated this compound to the N-terminal amine.[1][2]
-
Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier of the reaction.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.[3]
-
-
Solutions:
| Solution | Description |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method for driving the reaction to completion.[4] |
| Use a More Potent Coupling Reagent | Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more powerful uronium/aminium or phosphonium salt reagents such as HATU, HCTU, or PyBOP. |
| Increase Reaction Temperature | Elevating the temperature to 40-60°C can provide the necessary energy to overcome steric hindrance and disrupt peptide aggregation. |
| Change Solvent | If peptide aggregation is suspected, switch from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO. |
| Increase Reagent Concentration | Using a higher concentration of the amino acid and coupling reagent can increase the probability of successful coupling.[2] |
Issue 2: Peptide Aggregation
-
Symptom: The resin beads clump together, and there is a noticeable decrease in resin bed volume. This is often accompanied by slow or incomplete Fmoc deprotection and coupling steps.[3]
-
Potential Causes:
-
Hydrophobic Interactions: The aliphatic side chain of norvaline can contribute to hydrophobic interactions between peptide chains, leading to aggregation.
-
Secondary Structure Formation: The growing peptide may adopt a secondary structure (e.g., β-sheet) that promotes intermolecular hydrogen bonding.[2]
-
-
Solutions:
| Solution | Description |
| Incorporate Chaotropic Salts | Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before coupling can help to disrupt secondary structures. |
| Use "Magic Mixture" | For severe aggregation, a solvent mixture of DCM/DMF/NMP (1:1:1) can be effective. |
| Microwave-Assisted Synthesis | The use of microwave energy can accelerate coupling reactions and help to overcome aggregation by providing localized heating.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes difficult?
A1: The coupling of this compound can be challenging primarily due to steric hindrance from its n-propyl side chain, which can slow down the reaction rate. While less sterically hindered than branched-chain amino acids like valine or isoleucine, it can still pose difficulties, especially in "difficult" sequences or when coupled to another sterically hindered residue. Additionally, its hydrophobic nature can contribute to peptide aggregation on the solid support, further impeding the coupling reaction.[1][2]
Q2: Which coupling reagents are most effective for this compound?
A2: For difficult couplings involving sterically hindered amino acids like norvaline, uronium/aminium salt-based reagents are generally more effective than carbodiimides. HATU and HCTU are highly recommended due to their high reactivity and ability to form highly activated esters, leading to faster and more complete couplings. Phosphonium salts like PyBOP are also a good option. For less demanding sequences, a cost-effective combination of DIC with an additive like OxymaPure® can be sufficient.
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the process of repeating the coupling step a second time with fresh reagents to ensure the reaction goes to completion.[4] It is a common strategy for overcoming incomplete coupling of sterically hindered amino acids like this compound, or when a monitoring test (e.g., Kaiser test) indicates the presence of unreacted amines after the first coupling.
Q4: Can I increase the temperature to improve the coupling efficiency of this compound?
A4: Yes, increasing the reaction temperature to a range of 40-60°C is a widely used strategy to improve the coupling efficiency of sterically hindered amino acids. The additional thermal energy helps to overcome the activation energy barrier of the reaction and can also disrupt peptide aggregation. However, for certain sensitive amino acids in the sequence (e.g., Cys, His), elevated temperatures may increase the risk of racemization.
Q5: How can I monitor the completion of the this compound coupling reaction?
A5: The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect free primary amines on the resin. The most common method is the Kaiser test, where a blue or purple color indicates an incomplete reaction. Other tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can also be used. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.
Quantitative Data Summary
The following tables provide a summary of expected performance for different coupling conditions for this compound, based on data from sterically similar amino acids and general principles of SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Relative Cost |
| HATU | Uronium/Aminium Salt | 15-45 minutes | >95 | High |
| HCTU | Uronium/Aminium Salt | 15-45 minutes | >95 | Medium-High |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | High |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >90 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low |
Table 2: Effect of Temperature on Coupling Efficiency
| Temperature Range | Expected Outcome | Risk of Side Reactions |
| Room Temperature (20-25°C) | May be insufficient for complete coupling, especially in difficult sequences. | Low |
| Elevated (40-60°C) | Improved coupling efficiency and disruption of aggregation. | Slight increase, generally considered safe for most sequences. |
| High (70-90°C) | Significantly faster coupling, but should be used with caution. | Increased risk of racemization and other side reactions. |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
Protocol 2: Double Coupling Procedure
-
Perform the first coupling as described in Protocol 1.
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat steps 2-5 from Protocol 1 with a fresh solution of activated this compound.
Protocol 3: Elevated Temperature Coupling
-
Follow steps 1-3 from Protocol 1.
-
Heat the reaction vessel to the desired temperature (e.g., 50°C) and agitate for the specified time (this may be shorter than at room temperature).
-
Proceed with washing and monitoring as in the standard protocol.
Visualizations
References
- 1. SYNTHETIC APOLIPOPROTEINS, AND RELATED COMPOSITIONS METHODS AND SYSTEMS FOR NANOLIPOPROTEIN PARTICLES FORMATION. Патент № US 20180186860 МПК C07K14/775 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation - Google Patents [patents.google.com]
- 4. escholarship.org [escholarship.org]
Common side reactions during the synthesis of norvaline-containing peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of norvaline-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the synthesis of peptides containing norvaline?
A1: Norvaline, an isomer of valine, is a hydrophobic and β-branched amino acid. Its incorporation into a peptide sequence can present two main challenges:
-
Steric Hindrance: The bulky side chain of norvaline can physically impede the formation of the peptide bond. This obstruction slows down the reaction kinetics and can lead to incomplete coupling, resulting in deletion sequences where the norvaline residue is missing from the final peptide.[1]
-
Peptide Aggregation: Sequences rich in hydrophobic residues like norvaline are prone to aggregation on the solid-phase resin. The growing peptide chains can fold and interact with each other, primarily through hydrogen bonds, forming secondary structures like β-sheets. This aggregation can block reactive sites, leading to poor resin swelling, and incomplete deprotection and coupling steps, ultimately causing low peptide yields.[2]
Q2: How can I detect incomplete coupling of a norvaline residue during synthesis?
A2: Several qualitative and quantitative methods can be used to monitor the completeness of the coupling reaction in real-time or after the synthesis:
-
Colorimetric Tests: The most common method is the Kaiser test (or ninhydrin test) , which detects free primary amines on the resin. A positive result (intense blue or purple color) indicates that the coupling was incomplete. Other colorimetric tests include the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.
-
Mass Spectrometry (MS) and HPLC Analysis: For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product can be analyzed by MS and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the norvaline residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.
Q3: What is racemization and is it a concern when incorporating norvaline?
A3: Racemization is the conversion of a chiral amino acid from one enantiomer (e.g., L-form) to its opposite (D-form) during the coupling reaction. This is a significant issue as it leads to the incorporation of the incorrect stereoisomer, which can drastically alter the peptide's structure and biological activity. While a general side reaction in peptide synthesis, it is more pronounced for sterically hindered amino acids under certain conditions like prolonged activation times, high temperatures, and the use of strong, unhindered bases. Therefore, minimizing racemization is a critical consideration during the synthesis of norvaline-containing peptides. The rate of racemization is often low, typically less than 0.4% per synthesis cycle under optimized conditions.[3][4]
Troubleshooting Guides
Issue 1: Low Peptide Yield Due to Incomplete Coupling (Steric Hindrance)
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences (mass corresponding to the peptide without norvaline) in the final mass spectrum.
-
Low overall yield of the desired full-length peptide.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete coupling.
Solutions:
-
Select a High-Efficiency Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are highly recommended for their ability to form highly reactive esters. Reagents such as HATU, HCTU, and COMU are particularly effective.[1][5]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated Fmoc-L-norvaline. This can help drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Increase Coupling Time: Extend the reaction time to allow for the slower kinetics of the sterically hindered coupling.
-
Increase Temperature: Performing the coupling at a moderately elevated temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also increase the risk of racemization.[2]
-
Use Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions and improve efficiency for difficult sequences.
-
Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the performance of various coupling reagents in challenging coupling reactions, providing a guide for selecting the most appropriate reagent for norvaline incorporation. The data is generalized for sterically hindered amino acids as specific quantitative data for norvaline is limited.
| Coupling Reagent | Reagent Type | Relative Efficiency | Potential Side Reactions/Drawbacks | Safety Considerations |
| HATU | Aminium/Uronium Salt | Very High | Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. | Based on potentially explosive HOAt. Handle with caution.[5] |
| HCTU/HBTU | Aminium/Uronium Salt | High | Byproducts are generally soluble. Can have allergenic potential. | Handle with care due to potential allergenic properties. |
| COMU | Aminium/Uronium Salt | Very High | Limited stability in solution. | Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives. Reduced allergenic potential.[5] |
| PyBOP | Phosphonium Salt | High | Generally less reactive than HATU. | Avoids the carcinogenic byproduct HMPA associated with its predecessor, BOP.[5] |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, but can lead to racemization. | General laboratory safety precautions apply. |
Issue 2: Low Peptide Yield and Difficult Purification Due to Aggregation
Symptoms:
-
Poor resin swelling.
-
Slow or incomplete Fmoc deprotection (positive Kaiser test after deprotection).
-
Gel formation or precipitation of the peptide after cleavage from the resin.
-
Broad peaks or poor recovery during HPLC purification.
Logical Relationship for Aggregation Mitigation:
Strategies to mitigate peptide aggregation.
Solutions:
-
Modify Synthesis Parameters:
-
Use a Low-Loading Resin: High-loading resins can increase the proximity of peptide chains, promoting aggregation.
-
Change the Solvent: Switch from DMF to more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to improve solvation of the peptide-resin complex.[2]
-
Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can help disrupt hydrogen bonding.[2]
-
-
Introduce Aggregation-Disrupting Elements:
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid residue every six to seven residues to disrupt hydrogen bonding.[2]
-
Pseudoproline Dipeptides: The use of pseudoproline dipeptides can effectively disrupt the formation of secondary structures that lead to aggregation.[2]
-
-
Post-Synthesis Disaggregation: For purified peptides that are difficult to dissolve, a disaggregation protocol can be employed. This typically involves treating the lyophilized peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up pre-existing aggregates.
Experimental Protocols
Protocol: Manual Solid-Phase Synthesis of a Norvaline-Containing Peptide (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization based on the specific peptide sequence. It incorporates strategies to mitigate the side reactions associated with norvaline.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide). A low-loading resin (e.g., 0.3-0.5 mmol/g) is recommended.
-
Swell the resin in DMF or NMP for at least 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines.
3. This compound Coupling (and other sterically hindered residues):
-
Activation Mixture: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a potent coupling reagent such as HATU (2.9-3.9 equivalents) in DMF or NMP. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-3 minutes.
-
First Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads. If the test is positive (blue/purple), proceed to the second coupling.
-
Second Coupling (if necessary): Drain the reaction vessel and add a fresh activation mixture. Agitate for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reagents and wash the resin thoroughly with DMF (5x) and DCM (3x).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[6]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1.5-2 hours.
6. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[6]
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides with L-norvaline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hydrophobic peptides, particularly those containing the non-proteinogenic amino acid L-norvaline.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic peptides containing L-norvaline particularly challenging to purify?
A1: The purification of peptides containing hydrophobic amino acids like L-norvaline presents several challenges. The primary issues stem from the peptide's tendency to aggregate and its poor solubility in standard aqueous mobile phases used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] L-norvaline, being a straight-chain, hydrophobic amino acid, contributes to the overall hydrophobicity of the peptide.[2][3] This increased hydrophobicity can lead to:
-
Aggregation: Hydrophobic sequences can self-associate, leading to insolubility and poor chromatographic peak shape.[1]
-
Poor Solubility: These peptides are often difficult to dissolve in aqueous buffers, complicating sample preparation and injection.[1][4] This can result in low recovery or even precipitation on the HPLC column.
-
Strong Retention: The high hydrophobicity causes a strong interaction with the C18 stationary phase, often requiring high concentrations of organic solvent for elution, which can compromise resolution.
Q2: What is the impact of L-norvaline on the peptide's secondary structure and how does this affect purification?
A2: L-norvaline can have a significant impact on the secondary structure of a peptide. Studies have shown that norvaline has a destructive effect on β-sheet structures.[2][3] This can be a double-edged sword in purification. While the disruption of β-sheet formation might in some cases reduce aggregation, the overall increased hydrophobicity due to L-norvaline's straight alkyl side chain often dominates, leading to the purification challenges mentioned above.[3]
Q3: What are the initial steps I should take if my hydrophobic peptide is insoluble in standard HPLC solvents?
A3: Before attempting purification, addressing solubility is crucial. A recommended first step is to perform small-scale solubility trials with a variety of strong organic solvents.[4] Solvents to consider include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol or n-propanol
-
Formic acid
Once a suitable solvent is found, dissolve the peptide in a minimal amount of that solvent and then slowly dilute it with the initial mobile phase (e.g., 95% Water/ACN with 0.1% TFA).[4] Be aware that rapid dilution can cause the peptide to precipitate.
Q4: Are there alternatives to RP-HPLC for purifying very difficult hydrophobic peptides?
A4: Yes, for extremely hydrophobic peptides where RP-HPLC gives very low yields (in some difficult cases, yields can be less than 1%), alternative methods can be more effective.[1] One such method is precipitation. This involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove scavengers. This approach can significantly increase the yield while maintaining high purity.[1] For some peptides, this method has resulted in yields of 18-23%.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your hydrophobic, L-norvaline-containing peptide.
Issue 1: My peptide shows a broad, tailing peak during RP-HPLC.
| Possible Causes | Solutions & Troubleshooting Steps |
| Peptide Aggregation | Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can enhance peptide solubility and reduce aggregation, leading to sharper peaks.[5][6] Optimize Sample Solvent: Dissolve the crude peptide in a stronger, non-aggregating solvent like DMSO or DMF first, then dilute it into the initial mobile phase just before injection. Lower Peptide Concentration: Reduce the amount of peptide injected to minimize concentration-dependent aggregation. |
| Secondary Interactions with Column | Optimize Mobile Phase Additive: Ensure a sufficient concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA).[5] Tailing can sometimes be due to interactions with free silanol groups on the silica support. Using an alternative like Difluoroacetic Acid (DFA) might improve peak shape. |
| Suboptimal Chromatography Conditions | Adjust Gradient Slope: A shallower gradient around the elution point of your peptide can significantly improve peak sharpness.[5] Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution, though it will increase the total run time.[5] |
Issue 2: I am experiencing very low recovery of my purified peptide.
| Possible Causes | Solutions & Troubleshooting Steps |
| Poor Solubility & Precipitation | Improve Sample Solubility: Dissolve the crude peptide in a small amount of a suitable organic solvent (e.g., DMSO, isopropanol) before adding the aqueous mobile phase.[5] Maintain Acidic Conditions: Using 0.1% TFA in both mobile phases helps to keep the peptide soluble. |
| Irreversible Adsorption to the Column | Change Stationary Phase: If the peptide binds too strongly to a C18 column, consider a less hydrophobic phase like a C8 or C4 column. System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help mitigate this. |
| Peptide Aggregation on the Column | Use Stronger Elution Solvents: For very hydrophobic peptides, acetonitrile alone may not be sufficient for elution. Consider adding isopropanol or n-propanol to the mobile phase to increase its strength. |
| Inefficient Precipitation | Optimize Precipitation and Washing: For highly lipophilic peptides, precipitation with cold diethyl ether may be inefficient. Repetitive washes are crucial to remove organic scavengers. |
Data Presentation
Table 1: Impact of RP-HPLC Column Choice on Hydrophobic Peptide Purification
| Stationary Phase | Typical Application | Expected Purity | Expected Yield/Recovery | Key Considerations |
| C18 | General purpose, high retention for hydrophobic peptides. | High | Moderate to Low | Can lead to very strong retention and low recovery for extremely hydrophobic peptides. |
| C8 | Moderately hydrophobic peptides. | High | Moderate | Offers a good balance between retention and elution for many hydrophobic peptides. |
| C4 | Large, very hydrophobic peptides and proteins. | High | Moderate to High | Reduced retention compared to C18, which can improve recovery of strongly bound peptides. May result in peak broadening for shorter peptides. |
| Diphenyl | Peptides with aromatic residues. | Potentially Higher | Moderate | Offers alternative selectivity based on pi-pi interactions, which can be beneficial for separating closely eluting impurities. |
Table 2: Influence of Organic Modifier on Hydrophobic Peptide Purification
| Organic Modifier | Properties | Expected Purity | Expected Yield/Recovery | Key Considerations |
| Acetonitrile (ACN) | Low viscosity, UV transparent. | High | Moderate | The most common modifier, but may not be strong enough to elute very hydrophobic peptides.[3] |
| Isopropanol (IPA) | Higher elution strength than ACN. | High | Potentially Higher | More effective for eluting highly hydrophobic peptides.[3] Its higher viscosity can increase backpressure. A 50:50 mixture with ACN is often a good compromise.[3] |
| n-Propanol | High elution strength. | High | Potentially Higher | Similar to IPA, useful for very hydrophobic peptides. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Sample Preparation:
-
Perform a small-scale solubility test to find a suitable solvent (e.g., DMSO, DMF, ACN).
-
Dissolve the crude peptide in a minimal volume of the chosen solvent.
-
Slowly add Mobile Phase A (e.g., 95% Water, 5% ACN, 0.1% TFA) to the dissolved peptide with vortexing until the desired concentration is reached. If precipitation occurs, try a higher initial concentration of organic solvent.
-
Centrifuge the sample to remove any particulate matter before injection.
-
-
Chromatography Conditions:
-
Column: Start with a C18 column. If retention is too strong, switch to a C8 or C4 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min for analytical, adjust for preparative scale.
-
Detection: 214-220 nm.
-
Column Temperature: Start at ambient temperature. If peak shape is poor, increase to 40-60°C.
-
Gradient:
-
Start with a broad scouting gradient (e.g., 5-95% B over 40 minutes) to determine the elution point of the peptide.
-
Optimize the gradient to be shallower around the elution point of the target peptide (e.g., a 1% per minute increase in Mobile Phase B).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak corresponding to the target peptide.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Protocol 2: Alternative Purification by Precipitation
This protocol is adapted for peptides that show extremely low recovery with RP-HPLC.[1]
-
Dissolution: Dissolve the crude peptide in a suitable solvent.
-
Precipitation: Add the dissolved peptide solution dropwise to a large volume of cold milli-Q water with vigorous stirring.
-
Collection: Collect the precipitated peptide by centrifugation.
-
Washing: Resuspend the peptide pellet in diethyl ether and vortex. Centrifuge and discard the supernatant. Repeat this washing step multiple times to remove organic impurities and scavengers.
-
Drying: Dry the final peptide pellet under vacuum.
-
Purity Assessment: Assess the purity of the precipitated peptide using analytical RP-HPLC and mass spectrometry.
Mandatory Visualization
Caption: General experimental workflow for hydrophobic peptide purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
Improving Fmoc deprotection efficiency for sterically hindered residues.
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Fmoc deprotection, particularly for sterically hindered residues during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Which amino acids are considered sterically hindered and often cause difficult Fmoc deprotection?
A1: Sterically hindered amino acids have bulky side chains that physically block the deprotection reagent, like piperidine, from accessing the N-terminal Fmoc group.[1] Common examples include β-branched amino acids such as Valine (Val), Isoleucine (Ile), and Threonine (Thr).[1] Additionally, α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) are particularly challenging due to the gem-dimethyl group on the α-carbon, which significantly slows Fmoc removal.[2] Residues with large side-chain protecting groups, such as Arginine(Pbf), can also present considerable steric hindrance.[3]
Q2: How can I detect incomplete Fmoc deprotection during my synthesis?
A2: There are several methods to detect incomplete Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a sensitive qualitative test for the presence of free primary amines on the resin.[4] A positive result, indicated by a deep blue color on the beads and in the solution, confirms successful deprotection.[1][4] A yellow, brown, or colorless result indicates that the Fmoc group is still attached.[1][4]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct in the deprotection solution.[4][5] The adduct has a characteristic UV absorbance at approximately 301 nm, and its concentration can be used to calculate the extent of Fmoc removal.[5][6]
-
HPLC and Mass Spectrometry (HPLC/MS): Analysis of the crude peptide after cleavage from the resin can reveal the presence of deletion sequences or Fmoc-adducts, which are direct consequences of incomplete deprotection.[2][7]
Q3: What are the primary causes of incomplete Fmoc deprotection?
A3: The primary causes include:
-
Steric Hindrance: As mentioned, bulky amino acid side chains near the N-terminus can physically block the deprotection reagent.[2][4]
-
Peptide Aggregation: The growing peptide chain can form secondary structures like β-sheets, especially in hydrophobic sequences.[7][8] This aggregation can make the peptide resin less permeable to solvents and reagents, preventing the base from reaching the Fmoc group.[2][9]
-
Suboptimal Reagents or Conditions: Using degraded piperidine, incorrect reagent concentrations, or insufficient reaction times and temperatures can lead to incomplete removal.[4][9]
-
Poor Resin Swelling: If the solid support is not adequately swelled in a suitable solvent like DMF, reagent diffusion becomes limited, hindering the reaction.[1][8][9]
Q4: What is the standard protocol for Fmoc deprotection and what are the first troubleshooting steps if it fails?
A4: The standard protocol typically involves a two-step treatment with 20% (v/v) piperidine in DMF.[2][10] The first treatment is short (1-3 minutes), followed by a longer second treatment (7-15 minutes).[2][11] If you suspect incomplete deprotection (e.g., a negative Kaiser test), the first steps are often to perform a second, fresh deprotection cycle or to increase the deprotection time for both steps (e.g., 2 x 20 minutes).[1][9]
Q5: When should I consider using a stronger base like DBU?
A5: For very difficult sequences, such as those containing Aib or other highly hindered residues where extended piperidine treatment is ineffective, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[4][12] DBU removes the Fmoc group much faster than piperidine.[12] It is often used in a cocktail with a scavenger like piperidine or piperazine to trap the DBF byproduct.[8][12] However, DBU should be used with caution as its high basicity can increase the risk of side reactions like aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.[12][13]
Troubleshooting Guides
Issue 1: Negative or Weak Kaiser Test Result After Standard Deprotection
A negative or weak Kaiser test indicates a significant amount of the N-terminal Fmoc group remains. Follow this workflow to address the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Fmoc-L-norvaline Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the incorporation of Fmoc-L-norvaline in solid-phase peptide synthesis (SPPS) using UV absorbance.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind monitoring this compound incorporation by UV absorbance?
The monitoring process doesn't directly measure the incorporation of this compound. Instead, it quantifies the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide chain in the subsequent deprotection step. This deprotection is necessary to allow the next amino acid to be coupled. The Fmoc group is cleaved using a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This reaction releases a dibenzofulvene (DBF) molecule, which then reacts with piperidine to form a stable DBF-piperidine adduct.[1][3] This adduct has a strong UV absorbance at approximately 301 nm.[1][3] By measuring the absorbance of the solution after the deprotection step, one can determine the amount of Fmoc group released, which directly correlates to the amount of the previously coupled amino acid (in this case, L-norvaline) on the resin.[1][4]
Q2: At what wavelength should I measure the UV absorbance for Fmoc deprotection monitoring?
The dibenzofulvene-piperidine adduct has a characteristic maximum absorbance at approximately 301 nm.[1][3] Some protocols may also reference measurements around 290 nm or 300 nm.[3][5] It is recommended to perform a wavelength scan to identify the precise maximum absorbance peak for your specific setup and reagents.[4]
Q3: What is the molar extinction coefficient (ε) for the DBF-piperidine adduct?
The molar extinction coefficient for the DBF-piperidine adduct can vary slightly in the literature, but a commonly accepted value is around 7800 M⁻¹cm⁻¹ at 301 nm in DMF.[5][6] Other reported values range from 6000 M⁻¹cm⁻¹ to 8500 M⁻¹cm⁻¹.[4][7] For the most accurate quantification, it is advisable to determine the extinction coefficient empirically under your specific experimental conditions.
Q4: Are there any specific challenges associated with monitoring this compound incorporation?
Yes, the primary challenge with this compound, and other hydrophobic amino acids, is its tendency to promote peptide aggregation on the solid support.[1] Norvaline's linear, hydrophobic side chain can lead to the formation of secondary structures and intermolecular hydrogen bonding between peptide chains.[3] This aggregation can hinder the access of reagents, leading to incomplete Fmoc deprotection and inefficient coupling in subsequent steps.[1][3] Slow or incomplete deprotection will be reflected in the UV absorbance readings, potentially showing lower than expected values or a trailing release of the Fmoc group over an extended period.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No UV Absorbance After Deprotection | 1. Incomplete Coupling of this compound: The previous coupling step failed or was inefficient. | - Before deprotection, perform a Kaiser test (or an alternative test for secondary amines if the preceding residue is proline) to check for free amines. A positive result indicates incomplete coupling. - If coupling is incomplete, repeat the coupling step. Consider using a stronger activating agent or extending the coupling time.[8] |
| 2. Degraded Deprotection Reagent: The piperidine solution has degraded. | - Prepare fresh 20% piperidine in DMF solution daily.[1][9] Piperidine can degrade over time, reducing its efficacy.[9] | |
| 3. Incorrect Wavelength Setting: The spectrophotometer is not set to the correct wavelength for the DBF-piperidine adduct. | - Ensure the spectrophotometer is set to the absorbance maximum, typically around 301 nm.[1][3] Perform a wavelength scan to confirm the peak wavelength.[4] | |
| Absorbance Values are Inconsistent or Not Reproducible | 1. Inaccurate Liquid Handling: Inconsistent volumes of deprotection solution or dilution solvent are being used. | - Use calibrated pipettes and ensure accurate and consistent volumes are used for deprotection and any subsequent dilutions.[4] |
| 2. Incomplete Collection of Filtrate: Not all of the deprotection solution containing the DBF-piperidine adduct is being collected for measurement. | - Ensure all of the filtrate is collected from the reaction vessel to get a quantitative measurement.[4] | |
| 3. Resin Clumping/Poor Mixing: The resin is not being adequately mixed during the deprotection step, leading to channeling of the reagent. | - Ensure proper agitation of the resin during deprotection to allow the reagent to access all sites. | |
| Gradually Decreasing Absorbance Over Several Cycles | 1. Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like norvaline, is aggregating on the resin.[1][3] | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) which can help to disrupt aggregation. - Incorporate chaotropic salts (e.g., LiCl) in the solvent. - Perform the synthesis at an elevated temperature.[3] - Use a lower loading resin to increase the distance between peptide chains.[5] |
| 2. Steric Hindrance: As the peptide chain elongates, steric hindrance can make the N-terminal Fmoc group less accessible. | - Increase the deprotection time. A standard protocol might use two treatments with the piperidine solution; consider extending the duration of these treatments.[1] | |
| Absorbance is Too High (Off-Scale) | 1. Solution is Too Concentrated: The collected filtrate has a concentration of the DBF-piperidine adduct that is outside the linear range of the spectrophotometer. | - Dilute the collected filtrate with a known volume of the blank solution (e.g., 20% piperidine in DMF) to bring the absorbance into the linear range (typically 0.1-1.0 AU).[4] Remember to account for the dilution factor in your calculations. |
Experimental Protocols
Protocol 1: UV Monitoring of Fmoc Deprotection
This protocol outlines the standard procedure for quantitatively monitoring the removal of the Fmoc group using UV-Vis spectrophotometry.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)[1][9]
-
DMF, peptide synthesis grade
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Resin Preparation: After the coupling of this compound, wash the peptide-resin thoroughly with DMF to remove any unreacted reagents.
-
Fmoc Deprotection:
-
Add a precise volume of the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for a set period (e.g., 3 minutes).[1]
-
Drain the solution into a clean volumetric flask.
-
Repeat the deprotection step with a fresh portion of the deprotection solution for a longer duration (e.g., 7-10 minutes) and collect the filtrate in the same volumetric flask.
-
-
Sample Preparation:
-
Dilute the collected filtrate in the volumetric flask to the mark with DMF.
-
If the solution is expected to be highly concentrated, perform a further accurate dilution to ensure the absorbance reading is within the linear range of the spectrophotometer.[4]
-
-
Spectrophotometric Measurement:
-
Calculation of Resin Loading:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DBF-piperidine adduct.
-
A = Absorbance
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
Calculate the total moles of Fmoc released, accounting for the total volume of the filtrate and any dilutions.
-
The loading of the amino acid on the resin (in mmol/g) can be calculated by dividing the total moles of Fmoc by the initial weight of the resin.
-
Protocol 2: The Kaiser Test for Free Primary Amines
This is a qualitative test to confirm the presence of free primary amines after Fmoc deprotection, indicating a successful deprotection step.
Materials:
-
Kaiser test reagent solutions (A, B, and C)
-
A small sample of the peptide-resin beads
-
Heating block or water bath
Procedure:
-
Take a small sample of the resin beads (a few beads are sufficient) after the Fmoc deprotection and washing steps.
-
Wash the beads with ethanol and then allow them to dry.
-
Add 2-3 drops of each of the three Kaiser test reagents to the beads.
-
Heat the sample at approximately 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Data Presentation
Table 1: Molar Extinction Coefficients for DBF-Piperidine Adduct
| Wavelength (nm) | Molar Extinction Coefficient (ε) in DMF (M⁻¹cm⁻¹) | Reference |
| 301 | 7800 | [5][6] |
| 301 | 8021 | [6][10] |
| 289/290 | 5800 | [6] |
| 289.8 | 6089 | |
| 302 | 8500 | [7] |
Note: For highest accuracy, it is recommended to determine this value experimentally.
Table 2: Troubleshooting Summary for UV Monitoring
| Symptom | Potential Problem | Key Troubleshooting Step |
| Low/No Absorbance | Incomplete Coupling or Deprotection | Perform Kaiser test; Use fresh reagents |
| Inconsistent Readings | Inaccurate Liquid Handling | Use calibrated equipment |
| Declining Absorbance | Peptide Aggregation | Change solvent (e.g., to NMP), increase temperature |
| Off-Scale Absorbance | High Concentration | Dilute sample accurately |
Visualizations
Caption: Experimental workflow for SPPS incorporating UV monitoring.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fmoc-L-norvaline in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Fmoc-L-norvaline in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in SPPS?
A1: this compound offers a unique balance of reactivity and stability, making it a valuable building block in peptide synthesis. Its key advantages include:
-
Reduced Steric Hindrance: Compared to its branched-chain isomer, Fmoc-L-valine, the linear side chain of norvaline presents less steric hindrance. This often leads to improved coupling efficiency and higher yields, particularly in sterically hindered sequences or when coupling to N-methylated amino acids.[1]
-
Improved Performance in Aggregation-Prone Sequences: The aliphatic side chain of norvaline can help to disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis. This can lead to purer crude peptides and minimize the formation of deletion sequences.[2]
-
Enhanced Stability: The Fmoc protecting group provides excellent stability against acid and nucleophiles during the coupling steps of SPPS.[2]
Q2: Is this compound prone to racemization during coupling?
A2: While Nα-urethane protected amino acids are generally resistant to racemization, it can still occur under certain activation conditions. For this compound, the risk of racemization is considered low to moderate, but can be influenced by the choice of coupling reagents, the base used, and the pre-activation time. To minimize racemization, it is recommended to use milder bases like 2,4,6-collidine and to keep pre-activation times to a minimum.[3]
Q3: How stable is this compound to standard Fmoc deprotection conditions (piperidine in DMF)?
Q4: What is the stability of the norvaline residue during final cleavage from the resin with Trifluoroacetic Acid (TFA)?
A4: The peptide bond and the norvaline side chain are stable to standard TFA cleavage conditions. However, the choice of scavengers in the TFA cocktail is crucial to prevent side reactions with other sensitive residues in the peptide sequence. For peptides containing norvaline, a standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5) is typically sufficient.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
-
Symptom: Positive Kaiser test (blue beads) after the coupling step.
-
Potential Causes:
-
Steric hindrance from the preceding amino acid or the growing peptide chain.
-
Peptide aggregation on the resin, limiting access to the N-terminal amine.
-
Inefficient activation of this compound.
-
Poor quality of reagents or solvents.
-
-
Solutions:
-
Double Couple: Repeat the coupling step with fresh reagents.
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). These reagents are generally more effective for hindered couplings.
-
Increase Reaction Time and/or Temperature: Extend the coupling time or, if using a microwave synthesizer, increase the temperature.[3]
-
Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt to the solvent to disrupt aggregation.
-
Use a Lower Loading Resin: High-loading resins can increase the likelihood of aggregation.
-
Issue 2: Racemization of this compound
-
Symptom: Appearance of a diastereomeric impurity in the final peptide, often visible as a shoulder or a closely eluting peak in the HPLC chromatogram.
-
Potential Causes:
-
Use of a strong base (e.g., DIPEA) during coupling.
-
Prolonged pre-activation time of the amino acid.
-
High reaction temperatures.
-
-
Solutions:
-
Use a Weaker or Sterically Hindered Base: Replace DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.
-
Add a Racemization Suppressant: Ensure your coupling mixture contains an additive like HOBt or OxymaPure.
-
Optimize Temperature: If using elevated temperatures, determine the lowest effective temperature for complete coupling.
-
Issue 3: Aggregation of Norvaline-Containing Peptides
-
Symptom: Poor resin swelling, slow or incomplete Fmoc deprotection and coupling reactions, and difficulty dissolving the final peptide.
-
Potential Causes:
-
Hydrophobic nature of the peptide sequence, which can be exacerbated by norvaline residues.
-
Formation of intermolecular β-sheet structures.
-
-
Solutions:
-
Incorporate Backbone Protection: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic positions (e.g., every 6-7 residues) to disrupt hydrogen bonding.[4]
-
Optimize Solvents: Use NMP or add chaotropic salts (e.g., LiCl) to the synthesis solvent.[4][5]
-
Use a Low-Loading Resin: This can reduce inter-chain interactions.
-
Disaggregation Protocol for Final Peptide: If the purified peptide is difficult to dissolve, a treatment with a mixture of TFA and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can help to break up aggregates.[6]
-
Data Presentation
Table 1: Comparative Performance of this compound vs. Fmoc-L-valine
| Parameter | This compound (Nva) | Fmoc-L-valine (Val) | Rationale |
| Coupling Efficiency | 5-15% faster coupling in sterically hindered sequences.[1] | Requires longer activation times (typically 30-45 mins).[1] | Norvaline's linear side chain reduces steric clashes during SPPS.[1] |
| Average Cycle Yield | 98.5-99.2%[1] | 97.8-98.5%[1] | Higher coupling efficiency leads to improved yields per cycle. |
| Solubility in DMF | 0.8 M[1] | 0.6 M[1] | Better solubility can improve reaction kinetics. |
| Room Temp. Stability | 6 months (desiccated)[1] | 9 months (desiccated)[1] | Both are relatively stable under proper storage. |
Table 2: Influence of Coupling Reagents on Racemization (Proxy Data)
Disclaimer: The following data is for the coupling of Z-Phe-Val-OH and is intended to serve as a proxy to illustrate the relative impact of different coupling additives on racemization. Actual racemization levels for this compound may vary.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 1.2% |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling of this compound
This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
2,4,6-Collidine (6-10 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and HATU in DMF.
-
Add 2,4,6-collidine to the solution from step 2 and allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin and immediately add the activated this compound solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue the coupling or perform a double coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc group.
Reagents:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Swell the peptidyl-resin in DMF for at least 30-60 minutes.
-
Drain the solvent and add the deprotection solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3x) and IPA (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Standard Cleavage of Norvaline-Containing Peptides
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Reagents:
-
Dry peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (prepare fresh)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
Minimizing deletion sequences during Fmoc-L-norvaline incorporation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deletion sequences during the incorporation of Fmoc-L-norvaline in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when incorporating this compound?
A1: Deletion sequences, where the norvaline residue is missing from the final peptide, primarily arise from incomplete coupling reactions. The main causes for this are:
-
Steric Hindrance: The butyl side chain of norvaline, while unbranched, can still present steric challenges, slowing down the coupling reaction and preventing it from reaching completion.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin support. This is particularly prevalent with hydrophobic sequences and can make the N-terminal amine inaccessible for the incoming this compound.[2][3]
Q2: How can I monitor the coupling efficiency of this compound in real-time?
A2: Monitoring coupling efficiency is crucial for preventing deletion sequences. The most common method is the qualitative Kaiser test. A positive result (blue beads) indicates the presence of free primary amines and an incomplete coupling reaction, signaling the need for a second coupling. A negative result (yellow beads) suggests the reaction is complete.[3]
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: For sterically hindered amino acids like norvaline, more potent coupling reagents are recommended over standard carbodiimides like DIC.[4] High-activity uronium/phosphonium salt-based reagents are preferred. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most powerful coupling reagents, often resulting in higher purity products with fewer deletion sequences.[5][6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient alternative to HATU.[5][6]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with high efficiency, comparable to HATU.[5][6]
Q4: Can increasing the reaction time or temperature improve the coupling of this compound?
A4: Yes, both strategies can be effective. Extending the coupling reaction time (e.g., from 1 hour to 2 hours or longer) can allow the reaction to proceed to completion.[2] Increasing the temperature can also help overcome the activation energy barrier of a difficult coupling. Microwave-assisted SPPS is a highly effective method for this, as it can accelerate reaction times and improve coupling efficiency.[7] However, prolonged exposure to high temperatures or basic conditions can increase the risk of side reactions like racemization.[8]
Troubleshooting Guide: Minimizing Deletion Sequences
This guide provides a structured approach to troubleshooting and minimizing the formation of deletion sequences during this compound incorporation.
| Observed Problem | Potential Cause | Recommended Solution |
| High level of (n-1) deletion impurity detected by LC-MS. | Incomplete coupling of this compound. | 1. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2] 2. Upgrade your coupling reagent: Switch from carbodiimides (e.g., DIC/HOBt) to a more potent uronium/phosphonium salt like HATU, HCTU, or COMU.[5][6] 3. Increase reaction time and/or temperature: Extend the coupling time or utilize microwave heating to drive the reaction to completion.[7] |
| Kaiser test is positive (blue beads) after the initial coupling. | Free primary amines remain on the resin, indicating an incomplete reaction. | 1. Immediately perform a second coupling (double coupling): Do not proceed to the next deprotection step. Repeat the coupling of this compound with a fresh solution of activated amino acid.[2] 2. Consider capping unreacted amines: If double coupling is still insufficient, you can cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. |
| Difficulty in synthesizing a peptide with multiple adjacent norvaline residues. | Increased steric hindrance and potential for aggregation. | 1. Employ a "difficult sequence" protocol from the start: Use a high-activity coupling reagent (HATU, HCTU, COMU), perform a routine double coupling for each norvaline residue, and consider using a solvent that disrupts aggregation, such as NMP or a DMF/DMSO mixture.[2] 2. Use a low-substitution resin: Resins with lower substitution levels (e.g., 0.2 - 0.3 mmol/g) can reduce steric hindrance between growing peptide chains.[9] |
Quantitative Data: Comparison of Coupling Reagent Performance
While specific data for this compound is limited, the following table summarizes the performance of various coupling reagents for the incorporation of Fmoc-L-valine, a structurally similar and sterically hindered amino acid. This data serves as a valuable proxy for selecting a suitable reagent for this compound coupling.
| Coupling Reagent | Reagent Type | Typical Purity (%)* | Relative Coupling Efficiency | Relative Reaction Speed | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very High | Very Fast | Very Low |
| HCTU | Aminium/Uronium Salt | >95 | Very High | Very Fast | Very Low |
| COMU | Aminium/Uronium Salt | >95 | Very High | Very Fast | Very Low |
| HBTU | Aminium/Uronium Salt | 90-95 | High | Fast | Low |
| PyBOP | Phosphonium Salt | 90-95 | High | Fast | Low |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | Moderate |
*Note: Purity percentages are representative and can vary depending on the specific peptide sequence and reaction conditions. Data is extrapolated from studies on sterically hindered amino acids like valine.[5][6][10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize the incorporation of this compound and minimize the formation of deletion sequences.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine solution (20% in DMF)
-
Resin with a free N-terminal amine
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, pre-activate a solution of this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 60-120 minutes at room temperature. For microwave synthesis, a shorter time at an elevated temperature (e.g., 5-15 minutes at 75°C) can be used.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling (if necessary): Repeat steps 4-6 with a fresh solution of activated this compound.
-
Final Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: Capping of Unreacted Amines
This protocol is used to permanently block any unreacted N-terminal amines after a difficult coupling to prevent the formation of deletion sequences in subsequent steps.
Materials:
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with unreacted amines
Procedure:
-
Preparation of Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 v/v/v ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Visualizations
Caption: Troubleshooting workflow for minimizing deletion sequences.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Distinguishing L-Norvaline in Peptides: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. The presence of isomeric amino acids, such as L-norvaline, can significantly impact the structure, function, and safety of therapeutic peptides and recombinant proteins. This guide provides an objective comparison of mass spectrometry techniques for the analysis of L-norvaline-containing peptides, supported by experimental data and detailed protocols.
The misincorporation of L-norvaline, an isomer of leucine and valine, during protein synthesis is a known issue that can lead to protein heterogeneity and potential toxicity.[1][2][3] Consequently, robust analytical methods are required to differentiate norvaline from its isomers. Standard collision-induced dissociation (CID) mass spectrometry is often insufficient for this purpose due to similar fragmentation patterns between isomers.[4] This guide focuses on advanced fragmentation techniques that enable the unambiguous identification of L-norvaline.
Comparative Analysis of Fragmentation Patterns
Advanced fragmentation methods, particularly Hot Electron Capture Dissociation (HECD), have proven effective in differentiating L-norvaline from its isomers by inducing specific side-chain cleavages.[1][2][3][5] The key to this differentiation lies in the generation of diagnostic w-ions and the unique presence of v-ions for valine.
A systematic study utilizing HECD and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry has revealed characteristic fragment ions that can definitively identify L-norvaline.[1][2] The table below summarizes the key diagnostic ions for distinguishing L-norvaline from valine and leucine/isoleucine.
| Amino Acid | Diagnostic Fragment Ion(s) | Mass Loss (Da) | Fragmentation Method | Key Observations |
| L-Norvaline | w-ion | •CH2CH3 (29.0391) | HECD | The presence of a w-ion corresponding to the loss of an ethyl radical is characteristic of norvaline.[5] |
| Valine | w-ion, v-ion | •CH(CH3)2 (43.0548) | HECD | Valine produces a characteristic w-ion from the loss of an isopropyl radical. Crucially, a diagnostic v-ion is generated for valine but not for norvaline within a specific electron energy range, providing unambiguous identification.[1][2] |
| Leucine | w-ion | •CH2CH(CH3)2 (57.0704) | ETD-HCD | Leucine can be distinguished by a w-ion resulting from the loss of an isobutyl radical.[6] |
| Isoleucine | w-ion | •CH(CH3)CH2CH3 (57.0704) & •CH2CH3 (29.0391) | ETD-HCD | Isoleucine fragmentation can yield w-ions corresponding to the loss of a sec-butyl radical or an ethyl radical.[6] |
Experimental Protocols
The following protocols provide a framework for the mass spectrometry analysis of peptides suspected of containing L-norvaline.
Protocol 1: Synthetic Peptide Sample Preparation
-
Reconstitution: Reconstitute the lyophilized synthetic peptide in a solvent suitable for LC-MS analysis, such as 0.1% formic acid in water or a low percentage of acetonitrile in 0.1% formic acid.[7] A typical stock solution concentration is 1 mg/mL.
-
Dilution: Dilute the stock solution to a working concentration of 1-10 µg/mL in the LC mobile phase A (e.g., 0.1% formic acid in water).[7]
-
Desalting (Optional but Recommended): If the peptide sample contains salts, desalt using a C18 StageTip or a similar solid-phase extraction method to prevent ion suppression.[7][8]
Protocol 2: LC-MS/MS Data Acquisition with HECD
This protocol is designed for a high-resolution mass spectrometer capable of HECD, such as an Orbitrap Fusion or FT-ICR mass spectrometer.[1][2]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over a suitable duration (e.g., 60 minutes) at a flow rate of approximately 300 nL/min.[7]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).[7]
-
MS1 Scan: Acquire full scan mass spectra in the Orbitrap or FT-ICR analyzer at a high resolution (e.g., >100,000).
-
MS2 Scan (HECD):
-
Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.
-
Isolate the precursor ion of interest.
-
Apply HECD fragmentation. Crucially, perform an energy-dependent study by varying the electron energy (e.g., from 1.5 to 14 eV) to optimize the generation of diagnostic w- and v-ions and to clearly distinguish between norvaline and valine. [1][2]
-
Acquire the fragment ion spectra in a high-resolution analyzer.
-
-
Protocol 3: Data Analysis
-
Spectral Interpretation: Manually inspect the HECD spectra for the presence of the diagnostic w-ions for norvaline, valine, leucine, and isoleucine, as well as the unique v-ion for valine.[1][9]
-
Database Searching (for proteomics samples): For identifying norvaline misincorporation in complex samples, use proteomics software that allows for unbiased or open modification searches.[9] Search for a mass shift corresponding to the substitution of leucine or valine by norvaline.
-
Quantification: To determine the extent of norvaline misincorporation, compare the peak areas or intensities of the peptide containing the canonical amino acid with its norvaline-substituted counterpart.[9]
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the underlying principles of isomer differentiation, the following diagrams are provided.
Experimental workflow for norvaline peptide analysis.
HECD fragmentation pathways for norvaline and valine.
References
- 1. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Purification and Characterization of Norvaline-Modified Peptides
For researchers, scientists, and drug development professionals working with synthetic peptides, robust purification and accurate characterization are paramount to ensure experimental validity and therapeutic efficacy. The incorporation of non-proteinogenic amino acids like norvaline (Nva) can bestow unique properties upon a peptide, but it also necessitates tailored analytical strategies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) for the purification of norvaline-modified peptides, supported by experimental protocols and characterization methodologies.
Purification Methodologies: HPLC vs. Solid-Phase Extraction
The goal of peptide purification is to isolate the target peptide from a complex mixture of impurities generated during synthesis, such as truncated sequences, deletion sequences, and by-products from protecting groups.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for peptide purification, offering high resolution and yielding highly pure products.[1][2] An alternative and often complementary technique is Solid-Phase Extraction (SPE), which provides a rapid and economical method for sample cleanup and purification.[3]
Quantitative Performance Comparison
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Solid-Phase Extraction (SPE) |
| Purity Achieved | >95-98%[4][5] | 82-97%[6] |
| Typical Yield | Dependent on crude purity and optimization, can be lower due to multiple fraction collections. | 6-70% (highly dependent on peptide and protocol)[3] |
| Processing Time | Hours to days (method development, multiple runs, fraction analysis, lyophilization)[3] | Minutes to hours (rapid, can be automated for high throughput)[7] |
| Solvent Consumption | High[3] | Low[3][8] |
| Scalability | Well-established for analytical to preparative scales.[9] | Primarily for sample cleanup and small-scale purification.[3] |
| Cost | High (instrumentation, columns, solvents) | Low (cartridges, less solvent)[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the purification of a crude norvaline-modified peptide using RP-HPLC and SPE.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a general procedure for the purification of a synthetic peptide using a preparative RP-HPLC system.
1. Sample Preparation:
-
Dissolve the crude lyophilized norvaline-modified peptide in a minimal amount of a suitable solvent, often 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile (ACN).[9][10]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[11]
2. HPLC System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Equilibrate a C18 preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate appropriate for the column dimensions.
3. Chromatographic Separation:
-
Inject the filtered peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 1% B per minute) is often used to achieve good resolution of the target peptide from impurities.[9]
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[11]
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC and identify the fractions containing the target peptide by mass spectrometry.[9]
5. Product Isolation:
-
Pool the fractions containing the pure norvaline-modified peptide.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.[9]
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol provides a general method for the cleanup and purification of a synthetic peptide using a reversed-phase SPE cartridge.
1. Cartridge Conditioning:
-
Activate a C18 SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge by washing it with the initial mobile phase (e.g., 0.1% TFA in water).[12]
2. Sample Loading:
-
Dissolve the crude peptide in the equilibration buffer.
-
Load the dissolved peptide solution onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in 0.1% TFA/water) to elute weakly bound impurities.
4. Elution:
-
Elute the target norvaline-modified peptide using a higher concentration of organic solvent. This can be done in a stepwise manner with increasing concentrations of acetonitrile (e.g., 20%, 40%, 60%) or with a single, optimized elution buffer.[7]
-
Collect the eluate in separate fractions for each elution step.
5. Analysis and Isolation:
-
Analyze the purity of the eluted fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the purified peptide and lyophilize.
Characterization of Norvaline-Modified Peptides
After purification, it is essential to thoroughly characterize the peptide to confirm its identity, purity, and structural integrity.
Characterization Techniques
| Technique | Purpose | Key Information Provided |
| Analytical RP-HPLC | Purity assessment | Percentage purity of the target peptide.[10] |
| Mass Spectrometry (MS) | Identity confirmation and impurity analysis | Molecular weight of the peptide, confirmation of the presence of norvaline, and identification of impurities.[13] Techniques like Hot Electron Capture Dissociation (HECD) can differentiate between isomeric residues such as valine and norvaline.[14] |
| Amino Acid Analysis (AAA) | Quantitation and compositional analysis | Determines the total peptide content and verifies the amino acid composition.[5] |
| Nuclear Magnetic Resonance (NMR) | Structural analysis | Provides detailed information about the three-dimensional structure of the peptide in solution. |
| Circular Dichroism (CD) | Secondary structure analysis | Determines the presence of secondary structural elements like alpha-helices and beta-sheets. |
Visualizing the Workflow and Biological Context
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow and a relevant biological pathway for norvaline-modified peptides.
Caption: Experimental workflow for the synthesis, purification, and characterization of norvaline-modified peptides.
Norvaline is known to act as an inhibitor of the enzyme arginase.[15] This inhibition has significant implications for the nitric oxide (NO) signaling pathway, as arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[15][16]
Caption: Inhibition of arginase by a norvaline-modified peptide enhances nitric oxide synthesis.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
A Comparative Guide to NMR Spectroscopy for the Structural Analysis of Norvaline-Containing Peptides
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other methods for the structural elucidation of peptides, with a specific focus on those containing the non-proteinogenic amino acid norvaline. Norvaline, an isomer of valine, can be misincorporated during recombinant protein production, making its identification and the characterization of its impact on peptide structure crucial for drug development and protein engineering.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the application of NMR in this context.
NMR Spectroscopy vs. X-ray Crystallography: A Comparative Overview
The two primary techniques for determining the three-dimensional structure of biomolecules at atomic resolution are NMR spectroscopy and X-ray crystallography.[4][5][6] While both are powerful, they are fundamentally different and offer complementary information.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | In solution, allowing analysis in a near-physiological environment.[7][8] | Solid state, requiring the growth of high-quality crystals.[6][9] |
| Molecular Size | Best suited for small to medium-sized molecules, typically <30-50 kDa.[6][10] | No theoretical size limit, effective for large proteins and complexes.[4][6] |
| Dynamic Information | Provides rich information on molecular dynamics, flexibility, and conformational changes.[5][8] | Provides a static, time-averaged snapshot of the molecule in the crystal lattice.[5][6] |
| Sample Preparation | Requires highly pure (>95%), soluble samples at relatively high concentrations (0.5-1.0 mM).[10][11][12] | The primary challenge is obtaining well-ordered crystals, which can be difficult for many proteins, especially membrane proteins.[5][6] |
| Resolution | Typically provides lower resolution structures compared to crystallography.[6] | Can yield very high-resolution atomic structures.[4][6] |
| Hydrogen Atoms | Directly observes hydrogen atoms, providing crucial structural details.[9] | Hydrogen atoms are generally not visible due to their low electron density.[9] |
For peptides, which are often highly flexible and difficult to crystallize, NMR spectroscopy is frequently the method of choice.[13] It allows for the characterization of the ensemble of conformations that a peptide may adopt in solution, which is often critical to its biological function.
The NMR Structural Analysis Workflow
The determination of a peptide's structure by NMR follows a multi-step process that involves data acquisition, processing, and computational analysis. This workflow is essential for translating raw spectral data into a three-dimensional model.
Caption: Workflow for peptide structure determination using NMR spectroscopy.
Key NMR Parameters for Structural Analysis
The foundation of NMR-based structure determination lies in extracting specific, quantifiable parameters from the spectra that can be translated into geometric constraints.
-
Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment.[14][15] For peptides, ¹H, ¹³C, and ¹⁵N chemical shifts provide initial information about the secondary structure.[16] Deviations from "random coil" values can indicate the presence of α-helices or β-sheets.
-
J-Coupling Constants (J): These through-bond scalar couplings provide information about dihedral angles.[17] The three-bond coupling constant between the amide proton and the α-proton (³JHNα) is particularly important. Its magnitude can be related to the backbone dihedral angle φ via the Karplus equation, helping to define the peptide's backbone conformation.[7][15]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5-6 Å).[7][11] NOESY (Nuclear Overhauser Effect Spectroscopy) experiments generate a map of these interactions, providing the crucial distance restraints needed to calculate the three-dimensional fold of the peptide.[10][11]
Quantitative Data for a Norvaline-Containing Peptide
The table below presents representative NMR data for a hypothetical norvaline-containing peptide. These values are illustrative of the data extracted during an NMR analysis and used for structure calculation.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³JHNα (Hz) | Key NOE Contacts |
| Ala-1 | HN | 8.31 | - | - | - |
| Hα | 4.35 | 52.5 | - | Hα to Nva-2 HN | |
| Hβ | 1.48 | 19.1 | - | ||
| Nva-2 | HN | 8.15 | - | 7.5 | Hα to Gly-3 HN |
| Hα | 4.40 | 55.2 | Hβ to Gly-3 Hα | ||
| Hβ | 1.75, 1.65 | 36.4 | |||
| Hγ | 1.40 | 20.5 | |||
| Hδ | 0.95 | 13.8 | |||
| Gly-3 | HN | 8.50 | - | 5.8 (to Hα1), 6.2 (to Hα2) | Hα to Leu-4 HN |
| Hα | 3.98, 3.90 | 45.1 | |||
| Leu-4 | HN | 7.98 | - | 8.2 | |
| Hα | 4.30 | 54.8 | |||
| Hβ | 1.70 | 42.3 | |||
| Hγ | 1.60 | 25.9 | |||
| Hδ | 0.92, 0.90 | 23.5, 22.8 |
Experimental Protocols
A generalized protocol for acquiring the necessary NMR data for the structural analysis of a norvaline-containing peptide is provided below. Specific parameters may need optimization for each sample.[11]
1. Sample Preparation
-
Purification: The peptide must be purified to >95% purity, typically using High-Performance Liquid Chromatography (HPLC), to avoid interference from impurities.
-
Concentration: A peptide concentration of 0.5-1.0 mM is generally required for standard 2D NMR experiments.[11][12]
-
Solvent: The purified peptide is dissolved in a buffered solution, typically 90% H₂O / 10% D₂O. D₂O provides the deuterium lock signal for the spectrometer. The pH should be adjusted to a value where the peptide is stable and amide proton exchange is minimized (often pH 4-6).[10]
2. NMR Data Acquisition All spectra are typically acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: A simple one-dimensional proton spectrum is acquired first to assess sample quality, check for aggregation, and optimize spectral parameters like the spectral width and water suppression.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected by a chain of J-couplings).[7][10] This is critical for assigning resonances to specific amino acid types.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure.[11] It detects through-space correlations between protons that are close together (< 5-6 Å). A mixing time of 100-200 ms is common for peptides.
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through two or three bonds (e.g., HN-Hα, Hα-Hβ).[7][10] It helps confirm assignments made from the TOCSY spectrum.
-
Heteronuclear Experiments (optional): If the peptide is isotopically labeled (¹³C, ¹⁵N), experiments like ¹⁵N-HSQC and ¹³C-HSQC can be performed to resolve spectral overlap and simplify the assignment process.[11][12]
3. Structure Calculation
-
Assignment: Using the combination of TOCSY and NOESY spectra, a sequence-specific assignment is performed, linking each proton resonance to its specific position in the peptide sequence.
-
Restraint Generation: NOE cross-peak intensities are converted into upper-limit distance restraints. ³JHNα coupling constants are used to generate dihedral angle restraints.
-
Structure Calculation: The restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) which use algorithms like distance geometry or restrained molecular dynamics to generate an ensemble of structures consistent with the experimental data.[13]
Logical Comparison of Structural Biology Techniques
References
- 1. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Norvaline (HMDB0013716) [hmdb.ca]
- 3. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. news-medical.net [news-medical.net]
- 6. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. benchchem.com [benchchem.com]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 17. J-coupling - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fmoc-L-norvaline and Fmoc-L-leucine on Peptide Stability
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of non-proteinogenic amino acids is a critical tool in peptide drug development, aimed at enhancing stability and therapeutic efficacy. This guide provides a comparative study of two isomeric amino acids, L-norvaline and L-leucine, when incorporated into peptide structures using Fmoc solid-phase peptide synthesis (SPPS). While both are aliphatic and hydrophobic, their subtle structural differences—a linear n-propyl side chain for norvaline versus a branched isobutyl side chain for leucine—can significantly impact the resulting peptide's stability against enzymatic degradation, its conformational properties, and its propensity for aggregation.
Executive Summary
| Feature | Fmoc-L-norvaline | Fmoc-L-leucine |
| Structure | Linear n-propyl side chain | Branched isobutyl side chain |
| Hydrophobicity | High | High |
| Enzymatic Stability | Generally higher resistance to certain proteases | Susceptible to cleavage by various proteases |
| Secondary Structure Impact | Can disrupt β-sheet formation | Generally supports stable secondary structures |
| Aggregation Propensity | Potentially lower due to less favorable packing | Can contribute to aggregation, especially in hydrophobic sequences |
| Primary Application | Enhancing proteolytic resistance, probing structural requirements | Standard component of natural and synthetic peptides |
Structural and Conformational Impact
The fundamental difference between L-norvaline and L-leucine lies in the branching of their side chains. This seemingly minor variation has significant consequences for peptide structure and stability.
Fmoc-L-leucine , with its branched side chain, is a common constituent of natural proteins and peptides, often found in alpha-helices and beta-sheets. Its incorporation is generally well-tolerated within these secondary structures.
This compound , conversely, possesses a linear side chain. Molecular dynamics simulations have suggested that the presence of norvaline can have a disruptive effect on the stability of β-sheet structures.[1] This disruption may be attributed to less optimal packing and altered hydrophobic interactions compared to its branched-chain isomer. The misincorporation of norvaline in place of leucine in recombinant proteins has been linked to heterogeneity and potential toxicity, likely due to these structural perturbations.[2][3]
Comparative Stability Analysis
Enzymatic Degradation
A primary motivation for incorporating non-proteinogenic amino acids like norvaline is to enhance resistance to proteolytic degradation. Proteases often exhibit high specificity for the side chains of the amino acids flanking the scissile bond.
Peptides containing L-leucine are susceptible to cleavage by a variety of proteases, including thermolysin, which shows a preference for bulky hydrophobic residues at the P1' position.[4]
The substitution of L-leucine with L-norvaline can confer increased stability against certain proteases. The linear side chain of norvaline may not be as readily accommodated within the active site of enzymes that have evolved to recognize the branched structure of leucine. While direct quantitative comparisons of half-life for identical peptide backbones with a single Leu-to-Nva substitution are not extensively documented, the principle of enhanced stability through non-natural amino acid incorporation is well-established.[5][6][7]
Table 1: Inferred Comparative Enzymatic Stability
| Peptide Feature | Expected Half-life in Serum (t½) | Rationale |
| Leucine at P1 site | Shorter | Natural substrate for many proteases. |
| Norvaline at P1 site | Longer | Non-natural side chain may hinder enzyme recognition and binding. |
Thermal Stability and Aggregation
The hydrophobicity of both leucine and norvaline contributes to the overall stability of a peptide's folded structure; however, it can also drive aggregation.
-
Hydrophobicity: Both leucine and norvaline are highly hydrophobic amino acids.[8][9][] This property is a major driver for protein and peptide folding, as these residues tend to be buried in the hydrophobic core, away from the aqueous environment.
-
Aggregation: Peptides with a high content of hydrophobic residues, including leucine, are prone to aggregation.[] The branched nature of the leucine side chain can facilitate specific intermolecular packing that leads to the formation of stable aggregates. The linear side chain of norvaline may lead to different packing arrangements, potentially reducing the propensity for aggregation in some contexts.
Table 2: Physicochemical Properties and Their Impact on Stability
| Property | L-norvaline | L-leucine | Impact on Stability |
| Side Chain Structure | Linear | Branched | Affects packing, secondary structure preference, and enzyme recognition. |
| Hydrophobicity Index | High | High | Drives folding and can contribute to aggregation. |
Experimental Protocols
To empirically determine the comparative stability of peptides containing this compound versus Fmoc-L-leucine, the following experimental protocols are recommended.
In Vitro Serum/Plasma Stability Assay
This assay provides a general assessment of a peptide's stability in a complex biological fluid containing numerous proteases.
Materials:
-
Test peptides (synthesized with either L-norvaline or L-leucine)
-
Human or animal serum/plasma
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system
Procedure:
-
Prepare stock solutions of the test peptides (e.g., 1 mg/mL in a suitable solvent).
-
Pre-warm an aliquot of serum or plasma to 37°C.
-
Spike the serum/plasma with the test peptide to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum/plasma mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity and precipitate proteins.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).
Thermal Denaturation Study using Circular Dichroism (CD) Spectroscopy
This method assesses the thermal stability of a peptide by monitoring changes in its secondary structure as a function of temperature.
Materials:
-
Purified test peptides
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Circular dichroism (CD) spectrometer with a temperature-controlled sample holder
Procedure:
-
Prepare solutions of the test peptides at a known concentration in the desired buffer.
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution at a starting temperature (e.g., 20°C).
-
Gradually increase the temperature of the sample (e.g., 1°C/minute) while continuously monitoring the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).
-
Continue until the peptide is fully denatured (indicated by a plateau in the CD signal change).
-
Plot the CD signal versus temperature to generate a thermal denaturation curve.
-
The midpoint of the transition in this curve represents the melting temperature (Tm), a measure of the peptide's thermal stability.
Visualizing Experimental Workflows
Caption: Workflow for comparing the stability of peptides containing L-leucine vs. L-norvaline.
Signaling Pathway Considerations
The substitution of L-leucine with L-norvaline can impact a peptide's interaction with its biological target. This is because the conformation of the peptide, which is influenced by the amino acid sequence, is critical for receptor binding and subsequent signaling. A change in the side chain from branched to linear can alter the peptide's three-dimensional structure, potentially affecting its binding affinity and efficacy.
Caption: Impact of Leu to Nva substitution on receptor binding and signaling.
Conclusion
The choice between incorporating this compound and Fmoc-L-leucine into a peptide sequence has significant implications for its stability and, consequently, its potential as a therapeutic agent. While L-leucine is a standard building block, the introduction of L-norvaline can be a valuable strategy to enhance proteolytic resistance. However, researchers must consider the potential for L-norvaline to disrupt secondary structures, particularly β-sheets, which could impact the peptide's conformation and biological activity. The experimental protocols outlined in this guide provide a framework for systematically evaluating these parameters, enabling a data-driven approach to peptide design and optimization.
References
- 1. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peakproteins.com [peakproteins.com]
- 5. benchchem.com [benchchem.com]
- 6. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Fmoc and Boc Protection for L-Norvaline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of two of the most widely employed Nα-protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), specifically for the incorporation of the non-proteinogenic amino acid L-norvaline. This comparison is supported by experimental data from analogous amino acids, detailed methodologies, and workflow visualizations to inform the rational design of peptide synthesis strategies.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection schemes. The Boc group is labile under acidic conditions, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed by a mild base, most commonly piperidine.[1][] This difference dictates the choice of side-chain protecting groups and the overall synthetic workflow.
The Fmoc strategy is lauded for its mild deprotection conditions, which are compatible with a wide array of acid-sensitive functionalities and linkers.[] This "orthogonality" allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the peptide-resin linkage, which are typically cleaved at the end of the synthesis with a strong acid like TFA.[]
Conversely, the Boc strategy , the foundational method of SPPS, relies on graded acid lability.[1] The Nα-Boc group is removed with a moderate acid (e.g., TFA), while more robust acid-labile groups (e.g., benzyl-based) are used for side-chain protection, requiring a much stronger acid like hydrofluoric acid (HF) for final cleavage.[1] While the harsh final cleavage conditions can be a drawback, the Boc strategy can be advantageous for synthesizing long or hydrophobic peptides, as the repetitive acid treatments can help to disrupt secondary structures and prevent aggregation.[4][5]
Quantitative Performance Comparison
While direct comparative data for L-norvaline is not extensively published, the following tables summarize typical performance metrics for the incorporation of structurally similar amino acids, such as L-alanine and other sterically unhindered residues. These data provide a reliable benchmark for what can be expected when using either Fmoc-L-norvaline or Boc-L-norvaline.
| Parameter | Fmoc Strategy | Boc Strategy | Notes |
| Coupling Efficiency | >99.5%[6] | >99%[6] | Both methods achieve high coupling efficiencies with modern activation reagents like HBTU or HATU. |
| Deprotection Time | 5-20 minutes[6] | 15-30 minutes[6] | Fmoc deprotection is generally a faster process. |
| Crude Peptide Purity | 85-95%[6] | 70-85%[6] | The milder conditions of the Fmoc strategy typically lead to higher purity of the crude peptide product. |
| Final Peptide Yield | 20-40%[6] | 15-35%[6] | The final yield is highly dependent on the peptide sequence, length, and purification efficiency. |
| Final Purity (Post-HPLC) | >98%[6] | >98%[6] | With effective purification, both methods can yield highly pure peptides. |
Experimental Protocols
The following are detailed, generalized protocols for a single cycle of L-norvaline incorporation using both Fmoc and Boc strategies in manual solid-phase peptide synthesis.
This compound Incorporation Protocol
This protocol assumes a Rink Amide resin for the synthesis of a C-terminally amidated peptide.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6][7]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.[6]
-
Coupling of this compound:
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8]
-
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[6]
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Boc-L-norvaline Incorporation Protocol
This protocol assumes a Merrifield resin for the synthesis of a peptide with a C-terminal carboxylic acid.
-
Resin Swelling: Swell the resin in DCM for 1-2 hours.[1]
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM again to remove residual acid.[1]
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.[1]
-
Washing: Wash the resin with DCM.[1]
-
Coupling of Boc-L-norvaline:
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), a second coupling may be necessary.[8]
-
Washing: Wash the resin with DMF and DCM.[6]
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid.
-
Final Cleavage: In a specialized apparatus, treat the dried peptide-resin with anhydrous HF at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.[6]
Potential Side Reactions
L-norvaline, with its unfunctionalized alkyl side chain, is not prone to side reactions commonly associated with amino acids containing reactive functional groups. However, general side reactions inherent to each SPPS strategy should be considered:
-
Fmoc Strategy:
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. It is more prevalent when proline is one of the first two residues.[9]
-
Aspartimide formation: For sequences containing aspartic acid, the use of a base for Fmoc deprotection can lead to the formation of a succinimide derivative, which can result in a mixture of peptide isomers.[9]
-
-
Boc Strategy:
-
Alkylation: The strongly acidic conditions of the final HF cleavage can lead to the alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.
-
Incomplete Deprotection: Incomplete removal of the Boc group can lead to deletion sequences.[1]
-
Visualization of Experimental Workflows
Conclusion and Recommendations
The choice between Fmoc and Boc protection for the incorporation of L-norvaline into a peptide sequence is contingent upon several factors, including the overall peptide design, the presence of sensitive residues, and the desired scale of synthesis.
The Fmoc strategy is generally the preferred method for the synthesis of a wide range of peptides due to its milder deprotection conditions, which contribute to higher crude peptide purity and compatibility with acid-sensitive moieties.[][6] Its orthogonality and amenability to automation make it a robust and versatile choice for modern peptide synthesis.
The Boc strategy , while employing harsher deprotection conditions, remains a valuable tool, particularly for the synthesis of long or hydrophobic sequences that are prone to aggregation during synthesis.[4] The acidic deprotection step can help to maintain the growing peptide chain in a more solvated state, potentially improving coupling efficiencies in "difficult" sequences.
For the routine incorporation of L-norvaline into most peptide sequences, the Fmoc strategy is recommended due to its higher efficiency, milder conditions, and greater overall process safety. However, for sequences known to be challenging due to hydrophobicity or aggregation, the Boc strategy should be considered as a viable alternative. Ultimately, the optimal choice will be guided by the specific requirements of the target peptide and the expertise of the researcher.
References
- 1. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Norvaline-Containing Peptides vs. Native Analogues: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, aimed at enhancing therapeutic properties such as stability, potency, and selectivity. Norvaline, an isomer of valine, is a non-proteinogenic amino acid of significant interest due to its potential to modulate the biological activity of peptides. This guide provides an objective comparison of the biological activity of peptides containing norvaline and other non-proteinogenic amino acids versus their native counterparts, supported by experimental data and detailed methodologies.
Introduction to Norvaline in Peptide Design
Norvaline is a straight-chain amino acid, distinguishing it from its branched-chain isomer, valine. This structural difference can lead to significant alterations in the peptide's conformation, hydrophobicity, and interaction with biological targets. The substitution of native amino acids with norvaline can influence a peptide's susceptibility to enzymatic degradation, thereby improving its pharmacokinetic profile. Furthermore, the misincorporation of norvaline for leucine in recombinant proteins has been shown to cause heterogeneity and, in some cases, toxicity, highlighting the profound impact of this amino acid on protein structure and function.[1][2]
While direct comparative studies with quantitative biological data for norvaline-containing peptides are not abundant in publicly available literature, the principles of non-proteinogenic amino acid substitution can be effectively illustrated through analogues containing similar residues. This guide will use the well-documented case of Aurein 1.2, an antimicrobial peptide, and its analogues containing ornithine (Orn) and diaminobutyric acid (Dab) to demonstrate the comparative biological activities.
Comparative Biological Activity: Aurein 1.2 and its Analogues
Aurein 1.2 is a 13-amino acid antimicrobial peptide with the sequence GLFDIIKKIAESF-NH2, known for its broad-spectrum activity against bacteria and cancer cells.[3] To explore the impact of non-proteinogenic amino acid substitution on its biological activity, analogues were synthesized where the lysine (Lys) residues at positions 7 and 8 were replaced with ornithine (Orn), and diaminobutyric acid (Dab).[3][4]
Antimicrobial Activity
The antimicrobial efficacy of Aurein 1.2 and its analogues was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[3]
Table 1: Antimicrobial Activity (MIC/MBC in µg/mL) of Aurein 1.2 and its Analogues [3]
| Peptide | B. subtilis 3562 (MIC) | B. subtilis 3562 (MBC) | E. coli K12 407 (MIC) |
| Aurein 1.2 | 160 | >320 | 40 |
| EH [Orn]⁸ | 40 | 320 | 40 |
| EH [Dab]⁷ | 80 | 320 | 80 |
| EH [Dab]⁷,⁸ | 160 | >320 | 160 |
Data sourced from "Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids" published in MDPI.[3]
The results indicate that the substitution of Lys with Orn at position 8 (EH [Orn]⁸) significantly enhanced the antibacterial activity against B. subtilis, reducing the MIC from 160 µg/mL to 40 µg/mL.[3] Conversely, substitutions with Dab generally led to a reduction or no change in activity against E. coli.[3][4]
Antiproliferative Activity
The anticancer potential of these peptides was assessed against normal (MCF-12F) and cancerous (MCF-7, MDA-MB-231) breast cell lines, with the half-maximal inhibitory concentration (IC50) determined.[3]
Table 2: Antiproliferative Activity (IC50 in µM) of Aurein 1.2 and its Analogues [3]
| Peptide | MCF-12F (Normal) | MCF-7 (Cancer) | MDA-MB-231 (Cancer) |
| Aurein 1.2 | 87.5 ± 2.8 | 105.4 ± 3.5 | 95.2 ± 4.1 |
| EH [Orn]⁸ | 75.6 ± 3.3 | 44.4 ± 1.1 | 58.7 ± 2.4 |
| EH [Dab]⁷ | 102.1 ± 4.5 | 85.3 ± 3.9 | 79.6 ± 3.1 |
| EH [Dab]⁷,⁸ | 167.9 ± 2.5 | 110.2 ± 5.2 | 125.8 ± 6.3 |
Data sourced from "Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids" published in MDPI.[3]
The EH [Orn]⁸ analogue demonstrated the highest antiproliferative activity, particularly against the MCF-7 cancer cell line, with an IC50 of 44.4 µM, which is more than double the potency of the native Aurein 1.2.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Peptide Synthesis (Solid-Phase Peptide Synthesis - Fmoc Strategy)
The synthesis of Aurein 1.2 and its analogues is typically performed using an automated peptide synthesizer employing Fmoc/tBu solid-phase peptide synthesis (SPPS).[3]
Caption: Solid-Phase Peptide Synthesis Workflow.
-
Resin Preparation: Rink Amide MBHA resin is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine in dimethylformamide (DMF) to allow for the next coupling reaction.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.
-
Peptide Dilution: Two-fold serial dilutions of the peptides are prepared in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., ~5x10^5 CFU/mL) is prepared in an appropriate broth medium.
-
Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[3]
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity and cell proliferation.[3]
Caption: MTT Assay Workflow for Antiproliferative Activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptides.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many antimicrobial peptides, including Aurein 1.2, involves the disruption of the bacterial cell membrane. The introduction of non-proteinogenic amino acids can modulate this interaction.
Caption: General Mechanism of Antimicrobial Peptides.
Cationic antimicrobial peptides are electrostatically attracted to the negatively charged bacterial membrane. Upon binding, the hydrophobic residues of the peptide insert into the lipid bilayer, leading to membrane permeabilization, pore formation, leakage of cellular contents, and ultimately, cell death. The specific amino acid composition, including the presence of norvaline or other non-proteinogenic amino acids, can fine-tune the peptide's amphipathicity and its ability to disrupt the membrane.
Conclusion
The substitution of native amino acids with non-proteinogenic residues like norvaline represents a powerful strategy for optimizing the therapeutic potential of peptides. As demonstrated with Aurein 1.2 analogues, such modifications can lead to significant enhancements in biological activity, including increased antimicrobial and antiproliferative potency. The data presented in this guide underscore the importance of rational peptide design and the thorough evaluation of structure-activity relationships. Further research into norvaline-containing peptides is warranted to fully explore their therapeutic applications and to develop novel peptide-based drugs with improved efficacy and safety profiles.
References
A Comparative Guide to the Enzymatic Stability of Peptides with Incorporated L-Norvaline
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. Proteolytic degradation is a primary hurdle, and the incorporation of non-canonical amino acids is a widely explored strategy to improve enzymatic stability. This guide provides a comparative assessment of peptides containing L-norvaline, an isomer of L-valine, and their stability against enzymatic degradation.
The inclusion of L-norvaline in a peptide sequence can influence its conformation and susceptibility to proteases. Unlike the branched-chain structure of L-valine, L-norvaline possesses a linear side chain. This structural difference can impact how a peptide interacts with the active sites of proteolytic enzymes. While the incorporation of D-amino acids or N-methylation are well-documented strategies for significantly enhancing peptide stability, the specific quantitative effects of L-norvaline are less reported in direct comparative studies. This guide synthesizes the available information and provides a framework for assessing the enzymatic stability of L-norvaline-containing peptides.
Comparative Data on Peptide Stability
Direct quantitative comparisons of the enzymatic stability of peptides with L-norvaline versus L-valine are not extensively available in published literature. However, to illustrate the potential impact of incorporating non-canonical amino acids, the following table provides a representative comparison of a hypothetical peptide's stability with and without a stabilizing modification. This data is based on the established principle that such modifications can significantly enhance resistance to proteolysis.
Table 1: Illustrative Comparison of Proteolytic Stability in Human Serum
| Time (hours) | % Intact Peptide (Unmodified) | % Intact Peptide (with N,N-Dimethyl-L-Valine) |
| 0 | 100% | 100% |
| 1 | 45% | 95% |
| 4 | 10% | 80% |
| 8 | <1% | 65% |
| 24 | Undetectable | 40% |
| Half-life (t½) | ~0.8 hours | ~18 hours |
Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.[1]
Table 2: Physicochemical Properties of L-Norvaline vs. L-Valine
| Property | L-Norvaline | L-Valine |
| Structure | Linear side chain | Branched side chain |
| Molecular Formula | C5H11NO2 | C5H11NO2 |
| Molar Mass | 117.15 g/mol | 117.15 g/mol |
| Hydrophobicity | Hydrophobic | Hydrophobic |
Experimental Protocols
A robust assessment of enzymatic stability is crucial for evaluating the therapeutic potential of modified peptides. The following is a detailed protocol for a standard in vitro serum stability assay.
In Vitro Peptide Stability Assay in Human Serum
This protocol outlines the procedure to determine the half-life of a peptide in the presence of human serum proteases.
Materials:
-
Lyophilized peptide (e.g., L-norvaline containing and control peptides)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C)
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or a minimal amount of DMSO followed by dilution with water).
-
Incubation:
-
In a microcentrifuge tube, dilute the peptide stock solution with human serum (e.g., to a final peptide concentration of 100 µg/mL in 80% human serum in PBS).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
The 0-hour time point serves as the initial concentration control.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate serum proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume of the supernatant onto an RP-HPLC system equipped with a C18 column.
-
Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.
-
Monitor the elution profile by UV absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay model.
-
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for synthesizing and assessing the enzymatic stability of modified peptides.
Signaling Pathway: L-Norvaline as an Arginase Inhibitor
L-norvaline is known to act as an inhibitor of the enzyme arginase. This inhibition has implications for nitric oxide (NO) production, as arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. This pathway is relevant for peptides designed to have intrinsic biological activity beyond enhanced stability.
References
A Comparative Guide to the Structural Impact of Norvaline Incorporation on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide design, enabling the modulation of structure, stability, and biological function. Norvaline (Nva), a non-proteinogenic amino acid, has emerged as a significant candidate for such modifications.[1] As a structural isomer of the proteinogenic amino acid valine (Val), norvaline features a linear n-propyl side chain, distinguishing it from valine's branched isopropyl group.[2] This subtle alteration in side-chain architecture introduces significant changes in conformational freedom, which can profoundly influence the resulting secondary structure of a peptide.[3]
This guide provides an objective comparison of how norvaline incorporation affects peptide secondary structures, specifically α-helices and β-sheets, with supporting data from computational and experimental studies.
Comparative Analysis: Norvaline vs. Canonical Alternatives
The primary difference between norvaline and its isomers, valine and leucine, lies in the side-chain topology. Norvaline's unbranched, linear side chain possesses greater conformational flexibility compared to the sterically hindered, branched side chains of valine and isoleucine.[3] This property is a key determinant of its structural impact.
Impact on α-Helical Structures
Norvaline is generally considered to be a helix-promoting residue. Molecular dynamics (MD) simulations have demonstrated that peptides composed of norvaline have a high propensity to fold into α-helices.[4] Studies on peptides with various linear alkyl side chains have shown that side chain length, in the absence of branching, does not negatively affect helicity.[5] In fact, linear side chains with two to four carbons are as strongly helix-stabilizing as alanine.[6] However, when compared directly with leucine, a potent helix-stabilizing residue, MD simulations suggest that norvaline has a slightly lesser tendency to stabilize α-helices at room temperature.[4]
Impact on β-Sheet Structures
The most significant and well-documented structural consequence of norvaline incorporation is its pronounced destabilizing effect on β-sheet structures.[2][7] Multiple studies utilizing MD simulations have shown that substituting isoleucine with norvaline has the most destructive effect on β-sheet integrity when compared to similar substitutions with valine or leucine.[2][4][8][9] This destabilization is particularly evident at higher temperatures.[4] The increased conformational freedom of the norvaline side chain is believed to disrupt the precise side-chain packing and the inter-strand hydrogen bonding network that are critical for stable β-sheet formation.[3] This structural disruption is hypothesized to be the underlying cause of the higher cellular toxicity observed when norvaline is misincorporated into proteins compared to valine.[2][4][8]
Data Presentation: Summary of Structural Effects
The following table summarizes the comparative impact of norvaline, valine, and leucine on peptide secondary structures based on computational and experimental findings.
| Amino Acid | Side Chain Structure | Impact on α-Helix Stability | Impact on β-Sheet Stability | Key References |
| Norvaline (Nva) | Linear, Unbranched | Promoting. High propensity for helix formation. | Highly Destabilizing. The linear side chain disrupts the packing required for stable sheets. | [2][3][4] |
| Valine (Val) | Branched (at β-carbon) | Weakly Destabilizing. Steric hindrance from β-branching can constrain the backbone. | Compatible. The branched structure can be accommodated within β-sheets. | [2][6] |
| Leucine (Leu) | Branched (at γ-carbon) | Strongly Promoting. The γ-branched side chain is well-tolerated in helices. | Less Destabilizing than Nva. Can be accommodated, but the bulk may still cause some disruption. | [4][5] |
Experimental Protocols
The following sections detail the standard methodologies for synthesizing peptides containing norvaline and analyzing their secondary structure.
Peptide Synthesis and Purification
1. Solid-Phase Peptide Synthesis (SPPS) This is the standard method for chemically synthesizing peptides.
-
Resin and Linker: A 2-chlorotrityl chloride resin is commonly used, allowing for mild cleavage conditions.
-
Synthesis Strategy: The synthesis proceeds using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy.[10]
-
Amino Acid Coupling:
-
The C-terminal amino acid is loaded onto the resin.
-
The Fmoc protecting group on the N-terminus is removed using a 20% piperidine solution in dimethylformamide (DMF).
-
The next Fmoc-protected amino acid (e.g., Fmoc-Nva-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).
-
The activated amino acid is coupled to the free N-terminus of the growing peptide chain.
-
Steps 2-4 are repeated for each amino acid in the sequence.
-
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed multiple times.
-
Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to yield a dry powder.
2. Peptide Purification The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is employed.
-
Detection: The peptide elution is monitored by UV absorbance at 220 nm.
-
Fraction Collection: Fractions corresponding to the desired peptide peak are collected, analyzed for purity by analytical HPLC, and confirmed for correct mass by mass spectrometry (e.g., ESI-MS).[11]
-
Final Product: The pure fractions are pooled and lyophilized to obtain the final, purified peptide.
Secondary Structure Analysis
1. Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid, non-destructive technique used to determine the overall secondary structure content of peptides in solution.[12][13]
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.[14] To promote secondary structure formation, especially for flexible peptides, a co-solvent like trifluoroethanol (TFE) may be added.[15]
-
Instrumentation: A calibrated CD spectrometer is used. The system should be purged with nitrogen gas to minimize oxygen absorbance below 200 nm.[16]
-
Data Acquisition:
-
Spectra are recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short pathlength (e.g., 0.1 cm).[14]
-
Measurements are taken at a controlled temperature (e.g., 25 °C).
-
Multiple scans (3-5) are averaged to improve the signal-to-noise ratio.[12]
-
A spectrum of the buffer/solvent alone is recorded and subtracted from the peptide spectrum for baseline correction.[14]
-
-
Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, provides characteristic signatures: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm, while β-sheets show a negative band around 218 nm.[12] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.[15]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides high-resolution, atomic-level structural information.[17][18]
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a concentration of approximately 1-5 mM.[14][18]
-
Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field spectrometer (≥600 MHz).
-
1D ¹H: Provides an initial assessment of peptide folding and sample quality.[14]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, allowing for spin system identification.[17][19]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation. This is crucial for distinguishing between secondary structures.[19]
-
-
Data Analysis:
-
Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide's primary sequence.
-
Structural Restraints: NOE cross-peaks are converted into upper distance limits. Dihedral angle restraints can be derived from scalar coupling constants.
-
Structure Calculation: Computational algorithms use the collected restraints to calculate an ensemble of 3D structures that are consistent with the experimental data.
-
Mandatory Visualization
Caption: Side-chain topology of Valine vs. Norvaline.
Caption: Experimental and computational workflow for analysis.
References
- 1. lifetein.com [lifetein.com]
- 2. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Secondary Structure Analysis [bio-protocol.org]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
Validating L-norvaline Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise verification of an amino acid sequence is paramount to ensure the integrity and functionality of a synthesized or expressed peptide. The incorporation of non-canonical amino acids like L-norvaline, an isomer of leucine, can occur during recombinant protein expression and presents a unique analytical challenge.[1][2] This guide provides an objective comparison of Edman degradation and mass spectrometry for validating the successful incorporation of L-norvaline, supported by experimental data and detailed protocols.
Comparative Analysis of Validation Techniques
The choice between Edman degradation and mass spectrometry for sequence validation depends on factors such as the position of the suspected incorporation, sample purity, required throughput, and the specific information needed. Edman degradation offers a definitive, stepwise confirmation of the N-terminal sequence, while mass spectrometry provides high sensitivity and is suitable for analyzing internal sequences and complex mixtures.[3][4]
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Primary Function | N-terminal sequencing | Sequence confirmation, molecular weight determination, PTM analysis |
| Principle | Sequential chemical removal and identification of N-terminal amino acids.[5] | Measures the mass-to-charge ratio of the peptide and its fragments to deduce the sequence.[3] |
| Sample Requirement | 10-100 picomoles of a highly purified, single peptide.[5] | Sub-picomole quantities; can handle complex mixtures.[3] |
| Throughput | Low; one residue per cycle. | High; suitable for proteomic-scale analysis. |
| Key Data Output | HPLC chromatogram with a unique retention time for PTH-Norvaline. | Mass spectrum showing a specific mass shift for Norvaline incorporation (-12.011 Da for Leu > Nva).[6] |
| Limitations | Limited to ~30-50 residues from the N-terminus; fails if N-terminus is blocked.[5] Not suitable for internal sequences or complex mixtures.[3] | Relies on database matching; can be less precise for de novo N-terminal sequencing without specific enrichment.[3] |
Method 1: Edman Degradation
Edman degradation is a classic method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[7] For L-norvaline, the process remains the same as for canonical amino acids, but the final identification step requires careful calibration, as the resulting phenylthiohydantoin (PTH)-norvaline derivative will have a unique elution profile during HPLC analysis.[8]
Experimental Protocol: Edman Degradation
-
Sample Preparation: Approximately 10-100 picomoles of the purified, salt-free peptide containing L-norvaline are loaded onto a Polyvinylidene Fluoride (PVDF) membrane and allowed to dry.[5][8]
-
Sequencer Setup: The membrane is placed into the reaction chamber of an automated protein sequencer. A standard sequencing program is initiated.
-
Coupling: The free N-terminal amino group of the peptide (in this case, L-norvaline) reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide derivative.[5]
-
Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA). This step releases an anilinothiazolinone (ATZ)-norvaline derivative, leaving the rest of the peptide intact.[8]
-
Conversion: The unstable ATZ-norvaline is extracted with an organic solvent (e.g., butyl chloride) and then converted to the more stable phenylthiohydantoin (PTH)-norvaline by treatment with an aqueous acid.[8]
-
Identification: The resulting PTH-norvaline is injected into a reverse-phase HPLC system. Its retention time is compared against a pre-established standard for PTH-norvaline to confirm its identity. A blank cycle may be run at the suspected position to collect the derivative for further analysis if a standard is unavailable.[8]
-
Cycle Repetition: The sequencer automatically begins the next cycle on the shortened peptide to identify the subsequent amino acid.
Workflow for Edman Degradation
References
- 1. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthetic Peptides Containing Fmoc-L-norvaline
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. The incorporation of non-canonical amino acids like L-norvaline, while offering advantages in modulating peptide structure and function, can introduce unique challenges in synthesis and subsequent purity verification. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic peptides containing Fmoc-L-norvaline, supported by experimental data and detailed methodologies.
The inclusion of L-norvaline, an isomer of valine, in a peptide sequence can enhance its biological activity and stability. However, its structural similarity to other amino acids, like leucine, can lead to misincorporation during protein synthesis in biological systems and presents unique analytical challenges in synthetic peptides. A thorough purity assessment is therefore paramount.
Comparative Analysis of Key Purity Assessment Techniques
The comprehensive characterization of a synthetic peptide containing this compound requires a multi-faceted approach, often employing orthogonal analytical techniques that measure different physicochemical properties of the peptide. The most common and reliable methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA).
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC with UV Detection | Routine purity assessment and quantification of impurities. | Separation based on the hydrophobicity of the peptide and its impurities. | Retention time and peak area, which correlate to the relative amounts of different species in the sample. | Relative purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected at a specific wavelength (typically 210-230 nm).[1][2][3] |
| LC-MS | Impurity identification and confirmation of molecular weight. | Separation by hydrophobicity (LC) coupled with mass-to-charge ratio analysis (MS). | Provides the molecular weight of the target peptide and impurities, aiding in the identification of deletion sequences, truncations, and other modifications.[4] | Purity can be estimated based on the relative abundance of the target mass in the MS spectrum, normalized by the chromatographic peak area. |
| Amino Acid Analysis (AAA) | Determination of net peptide content and confirmation of amino acid composition. | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Provides the precise ratio of each amino acid in the peptide, confirming its composition and providing the net peptide content as a percentage of the total sample weight.[5] | While not a direct measure of purity in terms of sequence variants, it confirms the correct amino acid composition and quantifies the absolute peptide amount.[5] |
Potential Impurities in Peptides Containing this compound
During Fmoc-based solid-phase peptide synthesis (SPPS), several types of impurities can arise.[1][4] For peptides containing L-norvaline, specific attention should be paid to:
-
Deletion Sequences: Incomplete coupling of an amino acid results in a peptide missing that residue.
-
Truncated Sequences: Failure to complete the full peptide chain leads to shorter peptide fragments.[1]
-
Incomplete Deprotection: Residual protecting groups on the peptide after cleavage from the resin.[1]
-
Diastereomeric Impurities: Racemization of amino acids during synthesis can lead to the incorporation of D-isomers.
-
Side-Reaction Products: Modifications of amino acid side chains during synthesis or cleavage.[6]
-
Misincorporation: While more common in biological systems, the potential for misincorporation of similar amino acids during automated synthesis should be considered, especially with non-canonical residues like norvaline.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate purity assessment. Below are representative protocols for the analysis of a synthetic peptide containing this compound.
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a standard method for determining the relative purity of a synthetic peptide.
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a typical starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[2]
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and expressing the result as a percentage.[2]
Protocol 2: Impurity Identification by LC-MS
This protocol is designed to identify the impurities detected by RP-HPLC.
LC Conditions:
-
The same LC system and conditions as in the RP-HPLC protocol can be used, but with a mobile phase modifier compatible with mass spectrometry, such as 0.1% formic acid instead of TFA, as TFA can suppress the MS signal.[4][9]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition: Acquire full scan mass spectra to detect all ions and their mass-to-charge ratios. Tandem MS (MS/MS) can be used to fragment the ions of interest to confirm their sequence.
Data Analysis: The measured mass of the main peak should correspond to the theoretical molecular weight of the target peptide. The masses of the impurity peaks can be used to deduce their origin (e.g., a mass difference of -113 Da might indicate a deletion of a leucine/isoleucine/norvaline residue).[4]
Protocol 3: Net Peptide Content by Amino Acid Analysis
This protocol determines the absolute amount of peptide in a sample.
Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[5]
Analysis:
-
Neutralize the hydrolysate and dilute it appropriately.
-
Separate and quantify the amino acids using an amino acid analyzer or by a validated HPLC or GC method after derivatization.
-
The amount of each amino acid is determined by comparing its peak area to that of a known standard.[5]
Data Analysis: The molar amount of each amino acid is calculated, and from the known sequence, the total molar amount of the peptide is determined. The net peptide content is then expressed as a percentage of the initial weight.[5]
Data Presentation
The following tables present representative data from the purity analysis of a synthetic decapeptide containing one L-norvaline residue.
Table 1: Comparative Purity Analysis
| Analytical Method | Purity / Content |
| RP-HPLC (% Area at 220 nm) | 97.5% |
| LC-MS (% Relative Abundance) | 97.2% |
| Amino Acid Analysis (Net Peptide Content) | 85.3% |
Table 2: Impurity Profile by LC-MS
| Retention Time (min) | Observed Mass (Da) | Mass Difference (Da) | Proposed Identity | Relative Abundance (%) |
| 15.2 | 1150.6 | 0 | Target Peptide | 97.2 |
| 14.8 | 1037.5 | -113.1 | Deletion of one residue (e.g., Leu/Ile/Nva) | 1.5 |
| 16.1 | 1168.6 | +18 | Adduct (e.g., H₂O) | 0.8 |
| 13.5 | 924.4 | -226.2 | Truncated Sequence | 0.5 |
Visualizing Experimental Workflows
Conclusion
Ensuring the purity of synthetic peptides containing this compound is a multi-step process that benefits from the application of orthogonal analytical techniques. While RP-HPLC remains the gold standard for determining the relative purity of a peptide sample, it does not provide information on the identity of impurities or the absolute amount of the peptide. LC-MS is an indispensable tool for identifying impurities by their molecular weight, providing crucial information for optimizing the synthesis and purification processes. Furthermore, Amino Acid Analysis offers an accurate measure of the net peptide content, which is often a more critical parameter than relative purity for ensuring the reproducibility of experimental results and the efficacy of peptide-based therapeutics. By combining these complementary techniques, researchers can achieve a comprehensive and reliable characterization of their synthetic peptides containing this compound.
References
- 1. almacgroup.com [almacgroup.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Fmoc-L-norvaline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Fmoc-L-norvaline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage this chemical waste stream effectively. While this compound is not classified as a hazardous substance by all suppliers, its toxicological properties have not been fully investigated, warranting careful handling and disposal.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) for Disposal:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust particles.
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₄ | [3][4] |
| Molecular Weight | 339.39 g/mol | [5][6] |
| CAS Number | 135112-28-6 | [3][4][5] |
| Appearance | White to off-white powder/solid | [3][7][8] |
| Melting Point | 151-155 °C | [7] |
| Purity | ≥98% (HPLC) | [3][6] |
| Storage Temperature | 0-8 °C | [3] |
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][9] Laboratory personnel should not attempt to dispose of this chemical through standard trash or sewer systems.[9]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Solid Chemical Waste: this compound". Include the chemical formula (C₂₀H₂₁NO₄) and CAS number (135112-28-6).
-
Segregation: Do not mix this compound waste with other chemical waste, particularly liquids or reactive substances. Keep solid and liquid waste streams separate.[9]
Step 2: Containerization
-
Container Type: Use a clean, dry, and chemically compatible container with a secure, sealable lid. The original product container, if empty and in good condition, is an excellent option.[9]
-
Collection: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated container. For spills, mechanically sweep up the solid material and place it in the waste container.[10] Avoid using water for cleanup unless the area needs to be decontaminated after the solid material has been removed.[9]
Step 3: Waste Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Conditions: Keep the container away from direct sunlight, moisture, and sources of ignition. Store at a controlled room temperature.[9] It should also be stored away from strong oxidizing agents and strong acids.[10]
Step 4: Arranging for Disposal
-
Contact: Arrange for pickup and disposal by a licensed professional waste disposal company.[1] Provide them with the full chemical name and any available safety data sheets.
-
Compliance: Ensure that all disposal activities comply with federal, state, and local environmental control regulations.[1][10]
IV. Experimental Protocol: this compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS).[3] The following is a generalized protocol that will generate waste containing this compound and its byproducts.
Objective: To incorporate this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (e.g., DMF, DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Drain the solution. This deprotection solution is now a liquid chemical waste.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine. The collected solvent washes are liquid chemical waste.
-
Amino Acid Activation: In a separate vial, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 2 hours to ensure complete coupling.
-
Washing: Drain the reaction solution (liquid waste) and wash the resin with DMF and DCM. These washes are also collected as liquid chemical waste.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Waste Generation:
-
Solid Waste: Empty this compound containers, contaminated weighing paper, and used pipette tips.
-
Liquid Waste: Solutions from deprotection, coupling, and washing steps containing DMF, piperidine, coupling reagents, and traces of this compound and its byproducts.
All generated waste must be disposed of following the procedures outlined in Section III.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS-135112-28-6, this compound Manufacturers, Suppliers & Exporters in India | FM0365 [cdhfinechemical.com]
- 5. This compound | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]
- 8. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Personal protective equipment for handling Fmoc-L-norvaline
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Fmoc-L-norvaline in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. While this compound is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with appropriate caution to minimize exposure and risk.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound. The specific level of protection should be determined by a risk assessment of the procedure being performed.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are recommended, especially when handling solutions or if there is a splash risk.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the glove manufacturer's compatibility chart for specific breakthrough times.[4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect from incidental contact.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound or preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary based on a risk assessment.[5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is typically between 2-8°C.[]
2.2. Handling and Preparation of Solutions
-
Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Pre-operational Check: Before handling, ensure all necessary PPE is worn correctly. Gather all required materials (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood.
-
Weighing: Use a tared weigh boat to accurately measure the desired amount of this compound powder. Avoid generating dust.[3]
-
Dissolving: Add the powder to the solvent in a suitable container. Gently swirl or stir to dissolve. If heating is required, use a controlled heating source such as a water bath.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
2.3. Spill and Exposure Procedures
-
Minor Spill:
-
For a small spill of solid material, sweep it up and place it in a suitable, sealed container for disposal.[3] Avoid creating dust.
-
For a small liquid spill, absorb the material with an inert absorbent material and place the contaminated material in a sealed container for hazardous waste disposal.[4]
-
-
Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1][4]
-
Eye Contact: In case of eye contact, flush the eyes with water for at least 15 minutes as a precaution.[1][3]
-
Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container.[1] Do not dispose of it in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[4][5]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour solutions down the drain.[4]
-
Waste Pickup: Arrange for the disposal of all waste through your institution's licensed professional waste disposal service.[7]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
